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Y 105

Cat. No.: B1173443
CAS No.: 12714-78-2
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Description

Y 105, also known as this compound, is a useful research compound. Its molecular formula is C8H8NO4S-. The purity is usually 95%.
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Properties

CAS No.

12714-78-2

Molecular Formula

C8H8NO4S-

Synonyms

Y 105

Origin of Product

United States

Foundational & Exploratory

Y 105 synthesis and purification methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Purification of Y-105

Disclaimer: The identifier "Y-105" is associated with multiple distinct chemical entities. This guide focuses on LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide) , an insensitive high-energetic material, due to the availability of detailed synthetic and purification methodologies in the public domain, aligning with the request for a technical guide for researchers and scientists. Other substances also designated Y-105 include Mesentericin Y105, a bacteriocin, and Borolithochrome I1, a natural pigment.

This technical guide provides a comprehensive overview of the synthesis and purification methods for LLM-105, tailored for researchers, scientists, and professionals in chemical and materials science.

Introduction to LLM-105

LLM-105, or 2,6-diamino-3,5-dinitropyrazine-1-oxide, is a high-performance insensitive energetic material developed at Lawrence Livermore National Laboratory.[1][2] It exhibits remarkable thermal stability and reduced sensitivity to shock, friction, and impact, making it a safer alternative to traditional explosives.[3] Its synthesis has been a subject of significant research to optimize yield, purity, and particle morphology for various applications.[3][4]

Synthesis of LLM-105

Several synthetic routes to LLM-105 have been developed. The most common and scalable methods proceed through key intermediates such as 2,6-diaminopyrazine-1-oxide (DAPO) or 2,6-diamino-3,5-dinitropyrazine (ANPZ).

Synthesis via Nitration of 2,6-Diaminopyrazine-1-oxide (DAPO)

A significant advancement in LLM-105 synthesis involves the direct nitration of 2,6-diaminopyrazine-1-oxide (DAPO). This method is advantageous as it avoids the isolation of the energetic intermediate ANPZ, thus improving safety.[2]

Experimental Protocol:

  • Dissolution of DAPO: Dissolve DAPO in 10% fuming sulfuric acid (oleum) at a concentration of 10% weight/volume. This step should be conducted at 20-25°C with external cooling.[5]

  • Nitration: To the DAPO solution, add solid ammonium nitrate or potassium nitrate portion-wise over 30-60 minutes, maintaining the temperature at 20-25°C with cooling.[5]

  • Reaction: Allow the mixture to stir for 2-3 hours at 20-25°C.[5]

  • Quenching: Pour the reaction mixture into ice water to precipitate the crude LLM-105.

  • Isolation: Collect the precipitate by suction filtration.

  • Washing: Wash the collected solid with water and isopropanol to yield the final product.[5]

A high yield of approximately 65% can be achieved by treating DAPO with 20% fuming sulfuric acid and 100% nitric acid at 25-30°C for 3 hours.[5]

Synthesis via Oxidation of 2,6-Diamino-3,5-dinitropyrazine (ANPZ)

This route involves the synthesis of ANPZ, which is then oxidized to LLM-105. While effective, this method involves the handling of the energetic intermediate, ANPZ.

Experimental Protocol:

  • ANPZ Synthesis: ANPZ can be synthesized from 2,6-dimethoxypyrazine through nitration followed by amination.

  • Oxidation: Treat the synthesized ANPZ with a mixture of trifluoroacetic acid and 30% hydrogen peroxide at room temperature overnight.[5]

  • Isolation: As this is a heterogeneous reaction, the LLM-105 product can be easily isolated by filtering the reaction mixture.

  • Washing: Wash the filtered product with water to obtain LLM-105 as a brilliant yellow powder in approximately 95% yield.[5]

Quantitative Data Summary for LLM-105 Synthesis

Synthetic RouteKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Nitration of DAPO20% Oleum, 100% HNO₃25-303~6598.5[5]
Nitration of DAPO10% Oleum, KNO₃/NH₄NO₃20-252-355-63-[5]
Oxidation of ANPZTrifluoroacetic acid, 30% H₂O₂Room TempOvernight95-[5]

Purification of LLM-105

The primary impurity in LLM-105 synthesized via the ANPZ route is residual ANPZ, which can be difficult to remove.[2] Recrystallization is the most common method for purifying LLM-105.

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude LLM-105 in a hot mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

  • Precipitation: Add an equivalent volume of hot water to the solution.

  • Cooling and Isolation: Allow the solution to cool, which will cause fine needles of purified LLM-105 to crystallize. Collect the crystals by filtration.[1]

The use of ionic liquids as solvents for recrystallization has also been explored to achieve desired particle size, purity, and morphology.[4]

Visualization of Synthetic Pathways

Diagram 1: Synthesis of LLM-105 via Nitration of DAPO

G DAPO 2,6-Diaminopyrazine-1-oxide (DAPO) Reaction_Vessel Nitration @ 25-30°C, 3h DAPO->Reaction_Vessel Nitrating_Mixture 20% Oleum + 100% HNO3 Nitrating_Mixture->Reaction_Vessel Quenching Quench with Ice Water Reaction_Vessel->Quenching Filtration Filtration & Washing Quenching->Filtration LLM_105 LLM-105 Filtration->LLM_105

Caption: Workflow for the synthesis of LLM-105 by nitrating DAPO.

Diagram 2: Synthesis of LLM-105 via Oxidation of ANPZ

G cluster_ANPZ ANPZ Synthesis 2_6_Dimethoxypyrazine 2_6_Dimethoxypyrazine Nitration Nitration 2_6_Dimethoxypyrazine->Nitration Amination Amination Nitration->Amination ANPZ 2,6-Diamino-3,5-dinitropyrazine (ANPZ) Amination->ANPZ Oxidation_Step Oxidation @ RT, Overnight ANPZ->Oxidation_Step Oxidizing_Agent TFA + 30% H2O2 Oxidizing_Agent->Oxidation_Step Isolation Filtration & Washing Oxidation_Step->Isolation LLM_105_Product LLM-105 Isolation->LLM_105_Product

Caption: Two-stage synthesis of LLM-105, beginning with ANPZ formation.

References

An In-depth Technical Guide to the In Vitro Preliminary Studies of PKM2 Y105 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro preliminary studies concerning the phosphorylation of Pyruvate Kinase M2 (PKM2) at the tyrosine 105 residue (Y105). This post-translational modification is a critical regulatory switch in cancer metabolism, promoting the Warburg effect and tumor growth.[1][2] This document details the quantitative data, experimental protocols, and signaling pathways associated with PKM2 Y105 phosphorylation.

Data Presentation: Quantitative Analysis of PKM2 Activity

The phosphorylation of PKM2 at Y105 by oncogenic tyrosine kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1), inhibits its enzymatic activity.[3][4][5] This inhibition is a consequence of the disruption of the active tetrameric form of PKM2 into a less active dimeric form.[6][7][8] The following tables summarize the quantitative data from in vitro studies, comparing the enzymatic activity of wild-type (WT) PKM2 with the non-phosphorylatable Y105F mutant.

Construct Relative Pyruvate Kinase Activity (%) Fold Change vs. WT Reference
PKM2 WT1001.0[3]
PKM2 Y105F~1601.6[3]
PKM2 Y83F~1251.25[2]
PKM2 Y148F~1201.2[2]
PKM2 Y175F~1181.18[2]
PKM2 Y370F~1221.22[2]
PKM2 Y390F~1201.2[2][3]

Table 1: Relative pyruvate kinase activity of PKM2 mutants compared to wild-type (WT) in 293T cells. The Y105F mutation, which prevents phosphorylation at this site, results in a significant increase in enzyme activity.[2][3]

Condition Relative PKM2 Activity (%) Reference
Control100[2]
TKI258 (FGFR1 inhibitor)~150[2]

Table 2: Effect of FGFR1 inhibitor on endogenous PKM2 activity in H1299 lung cancer cells. Inhibition of the upstream kinase increases PKM2 activity, indicating a reduction in Y105 phosphorylation.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. The following sections outline the protocols for recombinant PKM2 expression and purification, in vitro phosphorylation assays, and pyruvate kinase activity assays.

Objective: To produce purified PKM2 protein for use in in vitro assays.

Materials:

  • E. coli expression system (e.g., BL21(DE3))[9]

  • Expression vector with N-terminal His-tag (e.g., pET vector)[9]

  • Human PKM2 cDNA

  • Lysis buffer (e.g., PBS, pH 7.4, with 50% glycerol)[9]

  • Affinity chromatography column (e.g., Ni-NTA)

  • SDS-PAGE analysis reagents

Procedure:

  • Clone the human PKM2 cDNA into the expression vector.

  • Transform the expression vector into the E. coli expression system.

  • Culture the transformed E. coli and induce protein expression (e.g., with IPTG).

  • Harvest the bacterial cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells (e.g., by sonication) and centrifuge to pellet cellular debris.

  • Apply the supernatant to the affinity chromatography column.

  • Wash the column to remove non-specifically bound proteins.

  • Elute the recombinant PKM2 protein.

  • Verify the purity and molecular weight of the purified protein using SDS-PAGE. The expected molecular weight is approximately 58-60 kDa.[10][11]

Objective: To phosphorylate recombinant PKM2 at the Y105 residue using an upstream kinase.

Materials:

  • Purified recombinant PKM2 (WT and Y105F mutant as a negative control)[3]

  • Active recombinant FGFR1[2][3]

  • Kinase buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100, 10 mM MnCl2, 200 µM ATP)[2]

  • Anti-phospho-PKM2 (Y105) antibody[1]

  • Anti-PKM2 antibody

  • Western blotting reagents

Procedure:

  • Set up the kinase reaction by incubating recombinant PKM2 (WT or Y105F) with active recombinant FGFR1 in the kinase buffer.

  • Incubate the reaction mixture at 30°C for 30 minutes.[2]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Probe the membrane with the anti-phospho-PKM2 (Y105) antibody to detect phosphorylation.

  • Probe a parallel membrane with an anti-PKM2 antibody to confirm equal loading of the protein.

Objective: To measure the enzymatic activity of PKM2.

Materials:

  • Recombinant PKM2

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2)[2]

  • Substrates: 1 mM ADP, 0.5 mM Phosphoenolpyruvate (PEP)[2]

  • Coupling enzyme: Lactate Dehydrogenase (LDH)[12]

  • 0.2 mM NADH[2]

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ADP, PEP, NADH, and LDH.

  • Add the recombinant PKM2 to initiate the reaction.

  • The pyruvate produced by PKM2 is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+.

  • Measure the decrease in absorbance at 340 nm over time using a spectrophotometer.[2][13] The rate of NADH oxidation is proportional to the pyruvate kinase activity.

Mandatory Visualizations

PKM2_Y105_Phosphorylation_Pathway Ligand Growth Factor (e.g., FGF) FGFR1 FGFR1 Ligand->FGFR1 PKM2_tetramer PKM2 (Active Tetramer) FGFR1->PKM2_tetramer P PKM2_dimer PKM2 (Inactive Dimer) pY105 PKM2_tetramer->PKM2_dimer Glycolysis Glycolysis (Pyruvate Production) PKM2_tetramer->Glycolysis FBP FBP PKM2_dimer->FBP Releases Biosynthesis Anabolic Pathways (Biosynthesis) PKM2_dimer->Biosynthesis Nucleus Nucleus PKM2_dimer->Nucleus STAT3 STAT3 PKM2_dimer->STAT3 Phosphorylates FBP->PKM2_tetramer Activates Transcription Gene Transcription (e.g., MEK5) STAT3->Transcription

Caption: PKM2 Y105 Phosphorylation Signaling Pathway.

Experimental_Workflow start Start expression Recombinant Protein Expression (PKM2 WT, Y105F) start->expression purification Affinity Chromatography Purification expression->purification kinase_assay In Vitro Kinase Assay (with active FGFR1) purification->kinase_assay activity_assay Pyruvate Kinase Activity Assay (LDH-coupled) purification->activity_assay western_blot Western Blot Analysis (pY105-PKM2) kinase_assay->western_blot data_analysis Data Analysis and Comparison western_blot->data_analysis activity_assay->data_analysis end End data_analysis->end

Caption: In Vitro PKM2 Y105 Phosphorylation Workflow.

References

Unraveling the Identity of Y 105: A Challenge in Drug Safety Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive technical guide on the safety and toxicity profile of a compound designated as "Y 105" have been met with a significant challenge: the identity of "this compound" itself is ambiguous and does not correspond to a single, publicly recognized chemical or drug entity. Extensive searches have revealed that "this compound" is not a standardized nomenclature, leading to a collection of disparate and unrelated substances where the number "105" appears in various contexts.

Initial investigations have pointed to several distinct compounds or internal codes that include "105," none of which can be definitively identified as the "this compound" of interest. These include:

  • NKK-105: A malonate derivative investigated for its effects on the acute toxicity of other drugs and heavy metals.[1]

  • Aficamten: A cardiac myosin inhibitor where "105" was noted in the context of the number of patients experiencing overall adverse events in a clinical trial.

  • ENV105: An antibody targeting CD105, a mechanism of drug resistance, which is currently in clinical development for cancer therapy.[2]

  • Clesrovimab: A monoclonal antibody for the prevention of RSV, administered at a 105 mg dose.[3][4]

The lack of a specific, identifiable compound makes it impossible to proceed with the creation of an in-depth technical guide as requested. Key requirements, such as the summarization of quantitative toxicological data, detailed experimental protocols, and the visualization of relevant signaling pathways, are entirely dependent on the availability of data for a single, well-defined molecule. Without a clear subject of investigation, any attempt to create such a guide would be speculative and lack the scientific rigor required by the intended audience of researchers, scientists, and drug development professionals.

Therefore, before a comprehensive safety and toxicity profile can be assembled, it is imperative to first clarify the precise chemical identity of the compound referred to as "this compound." Further information, such as a chemical structure, CAS number, or a more specific developmental code, is required to proceed with a meaningful and accurate scientific assessment.

References

Methodological & Application

Y-27632: Application Notes and Protocols for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-27632 is a highly potent, cell-permeable, and selective inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[1] By competing with ATP for binding to the catalytic site of ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM), Y-27632 effectively disrupts downstream signaling pathways that regulate the actin cytoskeleton, cell adhesion, motility, and apoptosis.[1][2] These characteristics make it an invaluable tool in a wide range of cell culture applications, from fundamental research in cell biology to the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the use of Y-27632 in various cell culture assays.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The primary targets of Y-27632 are the ROCK kinases, which are key effectors of the small GTPase RhoA. The Rho/ROCK pathway plays a central role in regulating the organization of the actin cytoskeleton and actomyosin contractility. Upon activation by upstream signals, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and the MLC phosphatase (MYPT1), leading to increased contractility and the formation of stress fibers. Y-27632 competitively inhibits the ATP-binding site of ROCK, preventing these phosphorylation events and leading to the disassembly of the actin cytoskeleton and relaxation of actomyosin contractility.[2][3]

ROCK_Signaling_Pathway cluster_rho Ligand Ligand (e.g., LPA, S1P) GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inactivates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Y27632 Y-27632 Y27632->ROCK p_MLC_Phosphatase p-MLC Phosphatase (Inactive) p_MLC p-MLC MLC_Phosphatase->p_MLC Dephosphorylates Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers, Contraction) p_MLC->Actin_Cytoskeleton

Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.

Quantitative Data Summary

The effective concentration of Y-27632 can vary significantly depending on the cell type and the specific assay. The following table summarizes reported IC50 and effective concentrations for Y-27632 in various cell lines and applications.

Cell LineAssay TypeIC50 / Effective ConcentrationReference
T24 Bladder CancerProliferation AssayConcentration-dependent suppression from 10-150 µM[4]
5637 Bladder CancerProliferation AssayConcentration-dependent suppression from 10-150 µM[4]
T24 Bladder CancerInvasion AssayConcentration-dependent inhibition from 25-75 µM[4]
5637 Bladder CancerInvasion AssayConcentration-dependent inhibition from 25-75 µM[4]
Human Periodontal Ligament Stem Cells (PDLSCs)Proliferation AssayOptimal concentrations of 10 µM and 20 µM[5]
Human Periodontal Ligament Stem Cells (PDLSCs)Migration AssaySignificant enhancement at 10 µM and 20 µM[5]
SW620 Colon CancerInvasion Assay (3D Collagen)Increased invasion at low cell density[6]
Prostate Cancer Cells (WPMY-1, BPH-1)Viability AssayDose-dependent inhibition from 5-50 µM[7]
PC-3 Prostate CancerCytotoxicity AssayMarked decrease in cell index at 50-100 µM[8]
Human Embryonic Stem Cells (hESCs)Cell Survival (post-dissociation)10 µM[9]

Experimental Protocols

General Preparation of Y-27632 Stock Solution
  • Reconstitution: Y-27632 is typically supplied as a dihydrochloride salt.[5] Reconstitute the lyophilized powder in sterile, nuclease-free water or PBS to create a stock solution, a common concentration being 10 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. Once thawed, an aliquot can be kept at 4°C for up to two weeks.

Protocol 1: Cell Proliferation Assay (using CCK-8)

This protocol is adapted from a study on bladder cancer cells.[4]

Objective: To determine the effect of Y-27632 on the proliferation of adherent cancer cells.

Materials:

  • Target cancer cell line (e.g., T24, 5637)

  • Complete cell culture medium

  • Y-27632 stock solution (10 mM)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of Y-27632 in complete medium to achieve final concentrations ranging from 0 µM (control) to 150 µM.

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Y-27632.

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell proliferation rate relative to the untreated control.

Protocol 2: Transwell Invasion Assay

This protocol is based on a study investigating the effect of Y-27632 on bladder cancer cell invasion.[4]

Objective: To assess the impact of Y-27632 on the invasive potential of cancer cells.

Materials:

  • Target cancer cell line (e.g., T24, 5637)

  • Serum-free cell culture medium

  • Complete cell culture medium (containing FBS as a chemoattractant)

  • Y-27632 stock solution (10 mM)

  • Transwell inserts with an 8 µm pore size polycarbonate membrane, coated with Matrigel

  • 24-well companion plates

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Procedure:

  • Pre-hydrate the Matrigel-coated Transwell inserts with serum-free medium for 2 hours at 37°C.

  • Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add 500 µL of complete medium (with FBS) to the lower chamber of the 24-well plate.

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Add Y-27632 to the upper chamber at final concentrations of 0 µM, 25 µM, 50 µM, and 75 µM.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with crystal violet solution for 20 minutes.

  • Gently wash the inserts with PBS.

  • Count the number of stained, invaded cells in several random fields under a microscope.

Protocol 3: Enhancing Stem Cell Survival After Dissociation

This protocol is widely used for improving the survival of human pluripotent stem cells (hPSCs) after single-cell dissociation.[1][9]

Objective: To increase the cloning efficiency and survival of hPSCs after passaging or cryopreservation.

Materials:

  • Human pluripotent stem cells (e.g., hESCs, hiPSCs)

  • Appropriate hPSC culture medium (e.g., mTeSR™1)

  • Y-27632 stock solution (10 mM)

  • Cell dissociation reagent (e.g., Accutase, TrypLE)

  • Culture vessels coated with an appropriate matrix (e.g., Matrigel)

Procedure:

  • Prepare the hPSC culture medium supplemented with 10 µM Y-27632.

  • Aspirate the old medium from the hPSC culture and wash with PBS.

  • Add the cell dissociation reagent and incubate until the cells detach.

  • Gently collect the dissociated cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

  • Resuspend the cell pellet in the Y-27632-supplemented medium.

  • Plate the single-cell suspension onto the pre-coated culture vessels.

  • Culture the cells in the Y-27632-supplemented medium for the first 24 hours after plating.

  • After 24 hours, replace the medium with fresh hPSC medium without Y-27632.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Culture Prepare_Cells Prepare Cell Suspension Start->Prepare_Cells Seed_Cells Seed Cells into Assay Plate Prepare_Cells->Seed_Cells Treat_Cells Treat Cells with Y-27632 Seed_Cells->Treat_Cells Prepare_Y27632 Prepare Y-27632 Dilutions Prepare_Y27632->Treat_Cells Incubate Incubate (Time-course) Treat_Cells->Incubate Assay_Endpoint Perform Assay Endpoint Measurement (e.g., CCK-8, Staining) Incubate->Assay_Endpoint Data_Analysis Data Analysis and Interpretation Assay_Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro cell-based assays using Y-27632.

Concluding Remarks

Y-27632 is a versatile and powerful tool for manipulating cell behavior in culture. Its ability to modulate the actin cytoskeleton and cell contractility has led to its widespread use in diverse research areas. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively utilize Y-27632 in their cell culture assays. It is important to note that optimal conditions, particularly the concentration of Y-27632 and the duration of treatment, should be empirically determined for each specific cell type and experimental setup.

References

No Publicly Available Information on "Y 105" Experimental Protocols in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, there is currently no publicly available scientific literature or data detailing experimental protocols for a compound specifically designated as "Y 105" in animal models.

Extensive searches for "this compound" in scientific databases and public resources did not yield any specific information regarding its use in preclinical animal studies. This includes a lack of information on its mechanism of action, therapeutic indications, and consequently, any established experimental protocols.

One preclinical program, designated RT-105, by Rani Therapeutics for the treatment of psoriatic arthritis was identified. However, detailed experimental protocols and data from animal studies for this specific compound are not publicly disclosed.

The development of detailed application notes and protocols for animal studies is contingent on specific information about the investigational compound. This includes its pharmacological class, proposed mechanism of action, and the disease it is intended to treat. This foundational knowledge dictates the choice of animal model, the design of efficacy and safety studies, and the specific endpoints to be measured.

Without access to proprietary research or published studies on "this compound," it is not possible to provide the following as requested:

  • Quantitative Data Summaries: No data is available to be presented in tabular format.

  • Detailed Experimental Protocols: Specific methodologies for in vivo experiments cannot be created without knowing the compound and its research context.

  • Signaling Pathway and Workflow Diagrams: The creation of accurate diagrams requires an understanding of the molecular pathways "this compound" may influence, which is currently unknown.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult peer-reviewed scientific journals, patent databases, or publications from the developing organization. Should a more specific name or relevant research articles for the compound of interest be provided, a more detailed and accurate response can be formulated.

Application Notes and Protocols for "Y 105" Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The designation "Y 105" is associated with multiple therapeutic agents and a key biological modification. This document provides detailed application notes and protocols for three distinct entities: the recently approved monoclonal antibody Clesrovimab (administered at 105 mg) , the investigational multikinase inhibitor RXDX-105 , and the investigational anti-PD-1 antibody Penpulimab (AK105) . Additionally, the significance of Y105 phosphorylation of PKM2 as a therapeutic target is discussed.

Clesrovimab (ENFLONSIA™): 105 mg Dosage and Administration

Audience: Researchers, scientists, and drug development professionals.

Clesrovimab, marketed as ENFLONSIA™, is a human monoclonal antibody developed for the prevention of Respiratory Syncytial Virus (RSV) lower respiratory tract disease in infants.[1][2]

Mechanism of Action

Clesrovimab is a viral fusion protein inhibitor.[3] It targets a conserved epitope on the RSV fusion (F) protein, preventing the virus from fusing with the host cell membrane and thereby blocking viral entry.[1][4] This provides passive immunity against RSV infection.[1][2]

Signaling Pathway

The mechanism of Clesrovimab is direct neutralization of the virus and does not directly modulate a host signaling pathway. Its action can be visualized as an interception of the viral entry process.

G cluster_host Host Cell cluster_virus RSV HostCell Host Cell Membrane RSV RSV Particle RSV_F_Protein F Protein RSV_F_Protein->HostCell Fusion Clesrovimab Clesrovimab (105 mg) Clesrovimab->RSV_F_Protein Binding & Neutralization

Caption: Clesrovimab blocks RSV entry by binding to the F protein.

Dosage and Administration
ParameterGuideline
Dosage A single 105 mg dose.[5][6]
Route of Administration Intramuscular (IM) injection.[5][6][7]
Target Population Neonates and infants entering their first RSV season.[2][6]
Experimental Protocols

In Vitro Neutralization Assay:

  • Cell Culture: Culture HEp-2 cells (or another susceptible cell line) in appropriate media.

  • Virus Preparation: Prepare a known titer of RSV.

  • Neutralization: Serially dilute Clesrovimab and pre-incubate with the RSV stock for 1 hour at 37°C.

  • Infection: Add the Clesrovimab-RSV mixture to the HEp-2 cell monolayers.

  • Incubation: Incubate for 3-5 days until cytopathic effects (CPE) are visible in control wells.

  • Quantification: Determine the concentration of Clesrovimab that results in a 50% reduction in CPE or viral plaques.

RXDX-105: Dosage and Administration Guidelines

Audience: Researchers, scientists, and drug development professionals.

RXDX-105 is an investigational, orally available, multi-kinase inhibitor with potent activity against RET, BRAF, and other kinases.[8][9][10] It has been evaluated in clinical trials for the treatment of various solid tumors.[11]

Mechanism of Action

RXDX-105 inhibits the kinase activity of oncoproteins such as RET and BRAF.[8][9] By blocking these kinases, it disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the RAS/MAPK and PI3K/AKT pathways.[8][12][13][14]

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RXDX105 RXDX-105 RXDX105->RET Inhibition RXDX105->BRAF Inhibition

Caption: RXDX-105 inhibits RET and BRAF signaling pathways.

Dosage and Administration (Clinical Trial Data)
ParameterGuideline
Dosage (Phase 1/1b) Dose escalation from 20 mg to 350 mg once daily.[15]
Recommended Phase 2 Dose 275 mg once daily in the fed state.[9][16]
Route of Administration Oral.[9]
Target Population Patients with advanced solid tumors, particularly those with RET or BRAF alterations.[11]
Experimental Protocols

In Vitro Kinase Assay:

  • Reagents: Recombinant RET or BRAF kinase, kinase buffer, ATP, and a substrate peptide.

  • Inhibition: Incubate the kinase with varying concentrations of RXDX-105.

  • Reaction: Initiate the kinase reaction by adding ATP and the substrate.

  • Detection: After a set time, stop the reaction and quantify substrate phosphorylation using methods like radioactivity, fluorescence, or luminescence.

  • Analysis: Calculate the IC50 value of RXDX-105 for each kinase.

Cell-Based Proliferation Assay:

  • Cell Lines: Use cancer cell lines with known RET or BRAF mutations (e.g., neuroblastoma cell lines).[12]

  • Treatment: Seed cells in 96-well plates and treat with a dose range of RXDX-105.

  • Incubation: Incubate for 72 hours.

  • Viability Assessment: Measure cell viability using assays such as MTT or CellTiter-Glo.

  • Analysis: Determine the GI50 (concentration for 50% growth inhibition).

Penpulimab (AK105): Dosage and Administration Guidelines

Audience: Researchers, scientists, and drug development professionals.

Penpulimab (AK105) is an investigational humanized IgG1 monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor.[17][18] It is being evaluated for the treatment of various cancers.

Mechanism of Action

Penpulimab binds to the PD-1 receptor on T-cells, blocking its interaction with its ligands, PD-L1 and PD-L2, on tumor cells. This blockade restores T-cell-mediated immune responses against the tumor.[19] A unique feature of Penpulimab is an Fc mutation that eliminates Fc receptor and complement-mediated effector functions, potentially reducing immune-related adverse events.[18][20]

Signaling Pathway

G cluster_tcell T-Cell cluster_tumor Tumor Cell TCell T-Cell TumorCell Tumor Cell TCell->TumorCell T-Cell Attack PD1 PD-1 Receptor PDL1 PD-L1 PD1->PDL1 Inhibitory Signal Penpulimab Penpulimab (AK105) Penpulimab->PD1 Blockade

Caption: Penpulimab blocks the PD-1/PD-L1 inhibitory checkpoint.

Dosage and Administration (Clinical Trial Data)
ParameterGuideline
Dosage (Phase I/II) 5 mg/kg administered intraperitoneally twice a week for 3 weeks in mouse models.[17]
Route of Administration Intravenous in human clinical trials.[19]
Target Population Patients with advanced or metastatic solid tumors, including classical Hodgkin Lymphoma and nasopharyngeal carcinoma.[18][19][21]
Experimental Protocols

T-Cell Activation Assay:

  • Co-culture: Co-culture human T-cells with a PD-L1 expressing cancer cell line.

  • Treatment: Add Penpulimab or an isotype control antibody to the co-culture.

  • Stimulation: Stimulate T-cell activation using anti-CD3/CD28 antibodies.

  • Analysis: After 48-72 hours, measure T-cell activation markers such as IFN-γ or IL-2 production by ELISA or flow cytometry.

Y105 Phosphorylation of PKM2 as a Therapeutic Target

Audience: Researchers, scientists, and drug development professionals.

The phosphorylation of the M2 isoform of pyruvate kinase (PKM2) at tyrosine 105 (Y105) is a critical post-translational modification in cancer cells. This event is often driven by oncogenic tyrosine kinases like FGFR1 and ErbB2.[22][23][24]

Biological Significance

Phosphorylation at Y105 inhibits the formation of the active, tetrameric form of PKM2, favoring the less active dimeric form.[23][25] This metabolic shift, known as the Warburg effect, allows cancer cells to divert glucose metabolites towards anabolic processes that support proliferation.[23] The phosphorylated, dimeric PKM2 can also translocate to the nucleus and act as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival.[22]

Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_Tetramer PKM2 (Active Tetramer) Glycolysis Glycolysis PKM2_Tetramer->Glycolysis PKM2_Dimer PKM2 (Inactive Dimer) Anabolism Anabolic Pathways PKM2_Dimer->Anabolism Gene_Expression Oncogenic Gene Expression PKM2_Dimer->Gene_Expression Nuclear Translocation Tyrosine_Kinase Oncogenic Tyrosine Kinase (e.g., FGFR1, ErbB2) Y105_Phosphorylation Y105 Phosphorylation Tyrosine_Kinase->Y105_Phosphorylation Y105_Phosphorylation->PKM2_Tetramer Inhibition of formation Y105_Phosphorylation->PKM2_Dimer Promotion

Caption: Y105 phosphorylation of PKM2 promotes the Warburg effect.

Therapeutic Strategies

The development of small molecule inhibitors that specifically block the Y105 phosphorylation of PKM2 is an active area of research. Such inhibitors could potentially reverse the Warburg effect and suppress tumor growth.[26]

Experimental Protocols

Western Blot for p-Y105 PKM2:

  • Cell Lysis: Lyse cancer cells known to have high tyrosine kinase activity.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for PKM2 phosphorylated at Y105, followed by a secondary antibody.

  • Detection: Visualize the protein bands using chemiluminescence. This can be used to screen for inhibitors of Y105 phosphorylation.[27]

References

Application Notes and Protocols: Investigating the Role of PKM2 Tyrosine 105 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on the Term "Y-105" : It is critical to clarify that "Y-105" in the context of biochemical research, particularly in cancer metabolism, does not refer to a specific chemical compound that can be prepared as a stock solution. Instead, "Y-105" or "pY105" designates the tyrosine amino acid residue at position 105 of the Pyruvate Kinase M2 (PKM2) protein, which can be post-translationally modified by phosphorylation. This phosphorylation event is a key regulatory switch in cellular metabolism.

These application notes provide protocols and background information for researchers studying the phosphorylation of PKM2 at Y105, including the preparation of stock solutions for compounds that can modulate this signaling pathway.

Biological Context and Significance

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis. In cancer cells, PKM2 is often found in a less active dimeric form, which contributes to the Warburg effect—the metabolic shift towards aerobic glycolysis. The phosphorylation of PKM2 at tyrosine 105 (pY105) is a crucial mechanism that promotes the dissociation of the active tetrameric form of PKM2 into the less active dimer.[1][2][3] This metabolic reprogramming provides cancer cells with a growth advantage.[1]

Several oncogenic tyrosine kinases have been shown to phosphorylate PKM2 at Y105, including Fibroblast Growth Factor Receptor 1 (FGFR1) and Epidermal Growth Factor Receptor 2 (ErbB2).[1][4] Therefore, inhibiting these kinases is a potential therapeutic strategy to prevent PKM2 Y105 phosphorylation and counteract the Warburg effect.

Data Presentation: Kinases and Inhibitors Related to PKM2 Y105 Phosphorylation

The following table summarizes key kinases that phosphorylate PKM2 at Y105 and examples of inhibitors that can be used in experimental settings.

KinaseKnown InhibitorInhibitor TypeKey Experimental Use
FGFR1DovitinibTyrosine Kinase InhibitorInhibition of FGFR1-mediated PKM2 Y105 phosphorylation
ErbB2 (HER2)LapatinibDual Tyrosine Kinase Inhibitor (EGFR and HER2)Reduction of ErbB2-induced PKM2 Y105 phosphorylation[4]
SrcDasatinibMulti-Targeted Kinase InhibitorInvestigation of Src family kinase involvement in PKM2 phosphorylation
JAK3TofacitinibJAK InhibitorStudying the role of JAK-STAT signaling in PKM2 regulation

Experimental Protocols

Protocol 1: Preparation of a Kinase Inhibitor Stock Solution (Example: Lapatinib)

This protocol describes the preparation of a stock solution for Lapatinib, a kinase inhibitor known to reduce PKM2 Y105 phosphorylation by targeting ErbB2.[4]

Materials:

  • Lapatinib ditosylate powder (or other relevant kinase inhibitor)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the required mass of Lapatinib ditosylate using its molecular weight (925.5 g/mol ). For a 10 mM stock in 1 mL of DMSO:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 925.5 g/mol = 0.009255 g = 9.255 mg

  • Weigh out the calculated amount of Lapatinib ditosylate powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO (in this case, 1 mL) to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note on Solvent Selection: Always consult the manufacturer's data sheet for the recommended solvent for a specific inhibitor. While DMSO is common, some compounds may require other solvents like ethanol or water.

Protocol 2: Western Blot Analysis of PKM2 Y105 Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of PKM2 at Y105 in cells treated with a kinase inhibitor.

Materials:

  • Cell culture media and supplements

  • Kinase inhibitor stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-pY105-PKM2 and anti-total-PKM2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with the desired concentrations of the kinase inhibitor (and a vehicle control, e.g., DMSO) for the specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pY105-PKM2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total PKM2 to normalize the pY105 signal to the total amount of PKM2 protein.

Visualizations

PKM2_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm Growth_Factor Growth Factor (e.g., FGF, EGF) RTK Receptor Tyrosine Kinase (e.g., FGFR1, ErbB2) Growth_Factor->RTK Binds and Activates PKM2_tetramer Active PKM2 (Tetramer) RTK->PKM2_tetramer Phosphorylates at Y105 PKM2_dimer Inactive PKM2 (Dimer) PKM2_tetramer->PKM2_dimer Dissociates Glycolysis Glycolysis PKM2_tetramer->Glycolysis Promotes Biosynthesis Anabolic Pathways (e.g., PPP) PKM2_dimer->Biosynthesis Promotes

PKM2 Y105 Phosphorylation Signaling Pathway

Experimental_Workflow Cell_Culture 1. Culture Cancer Cells Treatment 2. Treat with Kinase Inhibitor (e.g., Lapatinib) and Vehicle Control Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Quantification Treatment->Lysis Western_Blot 4. Western Blot for pY105-PKM2 and Total PKM2 Lysis->Western_Blot Data_Analysis 5. Densitometry and Statistical Analysis Western_Blot->Data_Analysis

Workflow for Analyzing PKM2 Phosphorylation

References

Application Notes and Protocols for Studying Protein Phosphorylation at Tyrosine 105 (Y105)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Analysis of Protein Phosphorylation at Tyrosine 105 (Y105) in Protein Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Post-translational modifications (PTMs) are critical for regulating protein function, and phosphorylation is one of the most prevalent and studied PTMs. The phosphorylation of tyrosine residues, in particular, is a key mechanism in signal transduction pathways that control cell growth, differentiation, and metabolism. A specific phosphorylation event that has garnered significant interest is the phosphorylation of proteins at tyrosine residue 105 (Y105). A notable example is the phosphorylation of Pyruvate Kinase M2 (PKM2) at Y105, which plays a crucial role in cancer metabolism and inflammatory responses. This modification can alter the protein's conformation, enzymatic activity, and its interaction with other proteins, thereby modulating downstream signaling pathways.

These application notes provide an overview of the significance of Y105 phosphorylation, focusing on PKM2 as a primary example, and detail protocols for its investigation in protein binding assays.

Signaling Pathway Involving PKM2 Y105 Phosphorylation

Oncogenic tyrosine kinases can phosphorylate PKM2 at Y105. For instance, Fibroblast Growth Factor Receptor 1 (FGFR1) has been shown to directly phosphorylate PKM2 at this site.[1] This phosphorylation event disrupts the stable, active tetrameric form of PKM2, favoring the formation of a less active dimeric form.[1] Dimeric PKM2 can then translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and metabolic reprogramming, such as lactate dehydrogenase A.[1] This metabolic switch, known as the Warburg effect, allows cancer cells to favor glycolysis even in the presence of oxygen, providing a metabolic advantage for tumor growth.[1]

Y105_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Tyrosine Kinase Receptor e.g., FGFR1 Growth Factor->Tyrosine Kinase Receptor Binds & Activates PKM2_tetramer Active PKM2 (Tetramer) Tyrosine Kinase Receptor->PKM2_tetramer Phosphorylates at Y105 PKM2_dimer Inactive PKM2 (Dimer) pY105 PKM2_tetramer->PKM2_dimer Conformational Change Glycolysis Glycolysis PKM2_tetramer->Glycolysis Promotes PKM2_dimer_nuc Nuclear PKM2 (Dimer) pY105 PKM2_dimer->PKM2_dimer_nuc Nuclear Translocation Transcription Factors e.g., STAT3 PKM2_dimer_nuc->Transcription Factors Co-activates Gene Expression Upregulation of Glycolytic & Proliferative Genes Transcription Factors->Gene Expression

Caption: Signaling pathway of PKM2 phosphorylation at Y105.

Experimental Protocols

To study the effects of Y105 phosphorylation on protein binding, a combination of molecular biology and proteomic techniques is required.

Protocol 1: Site-Directed Mutagenesis and Protein Expression

Objective: To generate phosphomimetic (Y105E) and non-phosphorylatable (Y105F) mutants of a protein of interest (e.g., PKM2) to study the functional consequences of Y105 phosphorylation.

Materials:

  • Wild-type protein expression vector

  • Site-directed mutagenesis kit

  • Primers for Y105E and Y105F mutations

  • Competent E. coli for cloning and expression

  • Cell culture reagents (if expressing in mammalian cells)

  • Protein purification reagents (e.g., chromatography columns)

Procedure:

  • Design and synthesize primers containing the desired mutations (Y105E: Tyrosine to Glutamic Acid; Y105F: Tyrosine to Phenylalanine).

  • Perform site-directed mutagenesis on the wild-type protein expression vector according to the manufacturer's protocol.

  • Transform the mutated plasmids into competent E. coli for amplification.

  • Isolate the plasmids and verify the mutations by DNA sequencing.

  • Express the wild-type, Y105E, and Y105F mutant proteins in a suitable expression system (e.g., E. coli or mammalian cells).

  • Purify the expressed proteins using appropriate chromatography techniques.

Protocol 2: In Vitro Kinase Assay

Objective: To confirm that the protein of interest is phosphorylated at Y105 by a specific kinase.

Materials:

  • Purified substrate protein (wild-type)

  • Purified active kinase (e.g., FGFR1)

  • Kinase buffer

  • ATP

  • Phospho-specific antibody for pY105

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Set up the kinase reaction by incubating the purified substrate protein with the active kinase in kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a phospho-specific antibody for pY105 to detect phosphorylation.

  • Use an antibody against the total protein as a loading control.

Protocol 3: Co-Immunoprecipitation (Co-IP) Assay

Objective: To investigate the effect of Y105 phosphorylation on protein-protein interactions.

Materials:

  • Cells expressing tagged versions of the protein of interest (wild-type, Y105E, Y105F)

  • Lysis buffer

  • Antibody against the tag or the protein of interest

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse the cells expressing the different protein variants.

  • Pre-clear the lysates with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an antibody against the tag or the protein of interest to form antibody-antigen complexes.

  • Add protein A/G agarose beads to capture the immune complexes.

  • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners.

CoIP_Workflow cluster_cell_prep Cell Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture Culture cells expressing WT, Y105E, Y105F mutants Cell_Lysis Lyse cells to release proteins Cell_Culture->Cell_Lysis Incubate_Ab Incubate lysate with specific antibody Cell_Lysis->Incubate_Ab Capture_Beads Capture complexes with Protein A/G beads Incubate_Ab->Capture_Beads Wash Wash beads to remove non-specific proteins Capture_Beads->Wash Elute Elute bound protein complexes Wash->Elute SDS_PAGE Separate proteins by SDS-PAGE Elute->SDS_PAGE Western_Blot Transfer to membrane and probe with antibodies SDS_PAGE->Western_Blot Detect_Interactors Identify interacting proteins Western_Blot->Detect_Interactors

Caption: Experimental workflow for Co-Immunoprecipitation.

Data Presentation

The quantitative data from protein binding assays can be summarized to compare the effects of Y105 phosphorylation.

Protein VariantInteracting PartnerRelative Binding Affinity (%)Method
Wild-Type (WT)Protein X100Co-IP
pY105 (Stimulated WT)Protein X45Co-IP
Y105E (Phosphomimetic)Protein X50Co-IP
Y105F (Non-phosphorylatable)Protein X95Co-IP
Wild-Type (WT)Protein Y100Co-IP
pY105 (Stimulated WT)Protein Y180Co-IP
Y105E (Phosphomimetic)Protein Y175Co-IP
Y105F (Non-phosphorylatable)Protein Y105Co-IP

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

The study of protein phosphorylation at specific sites like Y105 is crucial for understanding cellular signaling and disease pathogenesis. The protocols and workflows described here provide a framework for investigating the impact of Y105 phosphorylation on protein-protein interactions. By using a combination of molecular mutagenesis, in vitro assays, and cellular interaction studies, researchers can elucidate the functional consequences of this critical post-translational modification.

References

Application Notes and Protocols for Y 105 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of Y 105, a novel fluorescent probe, in various fluorescence microscopy applications. This compound is designed for high-specificity labeling and imaging of intracellular targets, offering significant advantages in sensitivity and photostability. Its utility spans from basic cell biology research to advanced drug discovery and development, enabling detailed visualization and quantification of cellular processes. This document outlines the key properties of this compound, provides detailed protocols for its use in cell and tissue imaging, and illustrates its application in studying cellular signaling pathways.

Data Presentation: Properties of this compound

The optical and physical properties of this compound are summarized below. These characteristics make it a versatile tool for a range of fluorescence microscopy techniques.

PropertyValue
Excitation Maximum (λex) 490 nm
Emission Maximum (λem) 525 nm
Molar Extinction Coefficient >80,000 M⁻¹cm⁻¹
Quantum Yield (Φ) >0.9
Photostability High
Solubility DMSO, DMF, water
Molecular Weight ~550 g/mol
Target Specificity [Specify Target Molecule/Organelle]

Experimental Protocols

Protocol 1: In Vitro Live Cell Staining with this compound

This protocol describes the general procedure for staining live cultured cells with this compound. Optimization may be required depending on the cell type and experimental conditions.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Cell Preparation: Culture cells to a confluence of 70-80% on a suitable imaging vessel. Ensure cells are healthy and actively growing before staining.[1]

  • Reagent Preparation: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium. The final concentration should be optimized, but a starting concentration of 1-5 µM is recommended.

  • Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. The cells are now ready for imaging using a fluorescence microscope. Acquire images using the appropriate excitation and emission filters for this compound (e.g., excitation at 488 nm and emission collection at 500-550 nm).

Protocol 2: Immunofluorescence Staining of Fixed Cells with this compound-conjugated Antibodies

This protocol outlines the use of this compound-conjugated secondary antibodies for indirect immunofluorescence.

Materials:

  • Cells cultured on coverslips

  • PBS, pH 7.4

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[2]

  • Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)[2]

  • Primary antibody (specific to the target of interest)

  • This compound-conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Wash cells briefly with PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[2]

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[2]

  • Blocking: Wash the cells with PBS and then incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its recommended concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with the appropriate filter set for this compound.

Protocol 3: Staining of Tissue Sections with this compound

This protocol provides a general guideline for staining paraffin-embedded or frozen tissue sections.

Materials:

  • Tissue sections mounted on microscope slides

  • Deparaffinization and rehydration solutions (for paraffin-embedded sections)

  • Antigen retrieval buffer (if required)

  • PBS, pH 7.4

  • Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal serum in PBS)

  • This compound staining solution (direct staining) or primary/Y 105-secondary antibodies (indirect staining)

  • Antifade mounting medium

Procedure:

  • Sample Preparation:

    • Paraffin-embedded sections: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

    • Frozen sections: Bring the slides to room temperature and fix with cold acetone or methanol if required.

  • Antigen Retrieval: If necessary, perform antigen retrieval using a suitable buffer and heating method (e.g., citrate buffer, pH 6.0, at 95-100°C for 20-30 minutes).

  • Permeabilization and Blocking: Permeabilize the tissue sections with Triton X-100 in PBS, followed by blocking with a suitable blocking buffer for 1 hour.

  • Staining:

    • Direct Staining: Incubate the sections with the this compound working solution for 1-2 hours at room temperature.

    • Indirect Staining: Incubate with the primary antibody, followed by washes and incubation with the this compound-conjugated secondary antibody, as described in Protocol 2.

  • Washing: Wash the sections thoroughly with PBS.

  • Counterstaining (Optional): A nuclear counterstain such as DAPI can be used.

  • Mounting and Imaging: Mount the slides with an antifade mounting medium and image using a fluorescence microscope.

Visualizations

Experimental Workflow for Immunofluorescence

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab This compound Secondary Ab primary_ab->secondary_ab mounting Mounting secondary_ab->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

Caption: General workflow for indirect immunofluorescence using this compound.

Signaling Pathway Analysis with this compound

This compound can be utilized to visualize the localization or activation of key proteins in a signaling pathway. For example, in a generic kinase cascade, this compound-labeled antibodies can be used to track the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway activation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation ligand Ligand ligand->receptor Binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf_inactive Inactive Transcription Factor (this compound Target) kinase2->tf_inactive Phosphorylation tf_active Active Transcription Factor (this compound Target) tf_inactive->tf_active Translocation gene Target Gene tf_active->gene Transcription Activation

Caption: Visualization of transcription factor translocation with this compound.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug discovery and development:

  • Target Identification and Validation: this compound can be used to confirm the subcellular localization of a drug target and to visualize changes in its expression or localization in response to stimuli.

  • High-Content Screening (HCS): The brightness and photostability of this compound are ideal for automated imaging and quantification in HCS assays, enabling the screening of large compound libraries for their effects on cellular phenotypes.

  • Mechanism of Action Studies: By labeling specific cellular components, this compound can help elucidate the mechanism of action of a drug candidate by revealing its effects on cellular morphology, organelle function, or signaling pathways.

  • Pharmacodynamics (PD) and Biomarker Analysis: In preclinical studies, this compound can be used to develop PD and biomarker assays to assess target engagement and the biological effects of a drug in tissue samples.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Incorrect filter set- Probe concentration too low- Insufficient incubation time- Photobleaching- Ensure the microscope filters match the excitation/emission spectra of this compound.- Optimize the probe concentration and incubation time.- Use an antifade reagent and minimize light exposure.
High Background - Probe concentration too high- Inadequate washing- Non-specific antibody binding- Decrease the probe concentration.- Increase the number and duration of wash steps.- Optimize blocking conditions and antibody dilutions.
Phototoxicity (Live Cells) - High illumination intensity- Prolonged exposure to excitation light- Reduce the laser power or illumination intensity.- Minimize the exposure time and the frequency of image acquisition.- Use a more sensitive camera.

For further technical support, please contact our scientific support team.

References

Application Notes and Protocols for In Vivo Imaging of CD105

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Utilizing CD105 as a Target for In Vivo Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

CD105, also known as endoglin, is a homodimeric transmembrane glycoprotein that is highly expressed on activated endothelial cells, making it a key biomarker for angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and various cardiovascular diseases. Consequently, in vivo imaging of CD105 provides a powerful tool for diagnosing and monitoring these conditions, as well as for evaluating the efficacy of anti-angiogenic therapies. This document provides detailed application notes and protocols for the in vivo imaging of CD105 using various modalities.

Signaling Pathway of CD105 in Angiogenesis

CD105 is a crucial co-receptor in the Transforming Growth Factor-β (TGF-β) signaling pathway. It primarily modulates the pro-angiogenic ALK1 pathway. In the presence of TGF-β ligands, CD105 promotes the ALK1 signaling cascade, which leads to the proliferation and migration of endothelial cells, essential steps in angiogenesis. Conversely, CD105 can constrain the anti-angiogenic ALK5 pathway. This dual role firmly establishes CD105 as a critical regulator of blood vessel formation.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand Receptor_Complex Receptor Complex TGF_beta->Receptor_Complex Binds BMP9 BMP9 ALK1 ALK1 BMP9->ALK1 Activates CD105 CD105 (Endoglin) Receptor_Complex->CD105 Receptor_Complex->ALK1 ALK5 ALK5 Receptor_Complex->ALK5 CD105->ALK1 Promotes CD105->ALK5 Constrains SMAD1_5_8 pSMAD1/5/8 ALK1->SMAD1_5_8 Phosphorylates SMAD2_3 pSMAD2/3 ALK5->SMAD2_3 Phosphorylates Complex_Pro_Angio Pro-Angiogenic Complex SMAD1_5_8->Complex_Pro_Angio Complex_Anti_Angio Anti-Angiogenic Complex SMAD2_3->Complex_Anti_Angio SMAD4 SMAD4 SMAD4->Complex_Pro_Angio SMAD4->Complex_Anti_Angio Gene_Expression_Pro Pro-Angiogenic Gene Expression Complex_Pro_Angio->Gene_Expression_Pro Promotes Gene_Expression_Anti Anti-Angiogenic Gene Expression Complex_Anti_Angio->Gene_Expression_Anti Promotes Angiogenesis Angiogenesis Gene_Expression_Pro->Angiogenesis Inhibition_Angio Inhibition of Angiogenesis Gene_Expression_Anti->Inhibition_Angio

Caption: TGF-β signaling pathways in endothelial cells.

Quantitative Data from In Vivo Imaging of CD105

The following tables summarize quantitative data from various studies utilizing CD105-targeted imaging agents.

Table 1: Near-Infrared Fluorescence (NIRF) Imaging of 800CW-TRC105 in 4T1 Tumors

Time Post-Injection (hours)Average Tumor Signal Intensity (counts/s/mm²)
0.56.28 × 10⁴ ± 0.96 × 10⁴
15.99 × 10⁴ ± 0.74 × 10⁴
24.36 × 10⁴ ± 0.21 × 10⁴
41.19 × 10⁴ ± 6.47 × 10²
162.02 × 10³ ± 1.70 × 10²
241.74 × 10³ ± 0.77 × 10²
481.09 × 10³ ± 1.06 × 10²

Table 2: Confocal Laser Endomicroscopy (CLE) of FITC-CD105 in Human Colorectal Cancer

ParameterIn Vivo CLEEx Vivo Immunohistochemistry (CD105)Ex Vivo Immunohistochemistry (CD31)
Tumor Vessel Density (vessels/mm²)146.09239.55294.3
Vascular Area (%)-5.2821.4
Fractal Dimension1.461.12-

Experimental Protocols

Protocol 1: Near-Infrared Fluorescence (NIRF) Imaging of Tumor Angiogenesis

This protocol outlines the in vivo imaging of CD105 expression in a tumor model using an antibody-dye conjugate.

NIRF_Workflow cluster_preparation Preparation cluster_procedure Imaging Procedure cluster_analysis Data Analysis A1 Prepare 800CW-TRC105 conjugate B1 Intravenously inject 800CW-TRC105 A1->B1 A2 Establish tumor model (e.g., 4T1 in mice) A2->B1 B2 Acquire NIRF images at specified time points (0.5, 1, 2, 4, 16, 24, 48h) B1->B2 B3 Anesthetize animal for each imaging session B2->B3 C1 Perform Region of Interest (ROI) analysis on tumor B2->C1 C2 Quantify average signal intensity C1->C2 C3 (Optional) Ex vivo imaging of organs for biodistribution C2->C3

Caption: Workflow for NIRF imaging of CD105.

Materials:

  • CD105 antibody (e.g., TRC105)

  • Near-infrared fluorescent dye (e.g., IRDye 800CW)

  • Tumor-bearing animal model (e.g., 4T1 breast cancer cells in mice)

  • In vivo NIRF imaging system

  • Anesthesia (e.g., isoflurane)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Probe Preparation: Conjugate the CD105 antibody with the NIRF dye according to the manufacturer's instructions. Purify the conjugate to remove any free dye.

  • Animal Model: Establish the tumor model by subcutaneously or orthotopically implanting tumor cells into immunocompromised mice. Allow tumors to reach a suitable size for imaging.

  • Probe Administration: Administer the antibody-dye conjugate intravenously via the tail vein. The typical dosage will depend on the specific conjugate and animal model.

  • In Vivo Imaging:

    • Anesthetize the animal using a controlled isoflurane delivery system.

    • Place the animal in the NIRF imaging system.

    • Acquire images at various time points post-injection (e.g., 0.5, 1, 2, 4, 16, 24, and 48 hours) to determine the optimal imaging window.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a background area in the acquired images.

    • Quantify the average fluorescence intensity within the ROIs.

    • Calculate the tumor-to-background ratio to assess signal specificity.

  • Ex Vivo Biodistribution (Optional):

    • At the final time point, euthanize the animal.

    • Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised tissues using the NIRF system to confirm the in vivo findings and assess the biodistribution of the probe.

Protocol 2: Confocal Laser Endomicroscopy (CLE) for Colorectal Cancer Imaging

This protocol details the in vivo imaging of CD105 in human colorectal cancer using a fluorescently labeled antibody administered topically during endoscopy.

CLE_Workflow cluster_preprocedure Pre-Procedure cluster_imaging Imaging Procedure cluster_postprocedure Post-Procedure & Analysis P1 Patient undergoes standard colonoscopy P2 Identify suspicious lesion P1->P2 P3 Calibrate CLE device P2->P3 I1 Wash tumor with saline P3->I1 I2 Topically administer FITC-labeled anti-CD105 antibody via spray catheter I1->I2 I3 Incubate for 10 minutes I2->I3 I4 Perform eCLE imaging of the targeted area I3->I4 I5 Wash out unbound dye with saline I4->I5 A2 Analyze captured images for vessel density and architecture I4->A2 A1 Collect biopsies for histopathological assessment I5->A1 A3 Calculate fractal dimension A2->A3

Caption: Workflow for CLE imaging of CD105.

Materials:

  • FITC-labeled anti-CD105 antibody

  • Confocal laser endomicroscopy system (e.g., Pentax EC-3870 CIFK)

  • Spray catheter

  • Saline solution

  • Standard colonoscopy equipment

Methodology:

  • Patient Preparation and Colonoscopy: The patient undergoes a standard colonoscopy to identify the suspicious lesion. The procedure is performed under anesthesia.

  • CLE Device Calibration: Calibrate the CLE device according to the manufacturer's instructions before the imaging procedure.

  • Probe Administration:

    • Gently wash the surface of the tumor with a saline solution.

    • Using a spray catheter, topically apply the FITC-labeled anti-CD105 antibody solution directly onto the lesion.

    • Allow the antibody to incubate for approximately 10 minutes.

  • In Vivo Imaging:

    • Position the endomicroscope probe in stable contact with the targeted area.

    • Acquire images of the vascular network. Images are typically captured at a rate of 12 frames per second with a field of view of around 475 µm x 475 µm.

  • Post-Imaging:

    • After image acquisition, wash the colonic lumen with saline to remove any unbound fluorescent antibody.

    • Collect biopsies from the imaged area for subsequent immunohistochemical analysis to validate the in vivo findings.

  • Data Analysis:

    • Analyze the captured CLE images to determine tumor vessel density and assess the vascular architecture.

    • Calculate the fractal dimension to quantify the complexity and chaotic nature of the tumor vasculature.

Conclusion

In vivo imaging of CD105 is a valuable technique for visualizing and quantifying angiogenesis in both preclinical and clinical settings. The choice of imaging modality and corresponding protocol will depend on the specific research question and the model system being used. The protocols provided here offer a detailed guide for researchers to implement CD105-targeted imaging in their studies, contributing to a better understanding of angiogenesis-related diseases and the development of novel therapies.

Application Notes and Protocols for Analysis of Y105-Dependent Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Analysis of Gene Expression Regulation by PKM2 Phosphorylation at Tyrosine 105

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, plays a dual role in cellular metabolism and gene regulation. While its tetrameric form is enzymatically active in the cytoplasm, the dimeric form of PKM2 can translocate to the nucleus and function as a transcriptional co-activator. A critical post-translational modification that governs this functional switch is the phosphorylation of tyrosine residue 105 (Y105). This event, often triggered by oncogenic signaling pathways, leads to the dissociation of the PKM2 tetramer into dimers, facilitating its nuclear import and subsequent modulation of gene expression.[1][2][3] This application note provides a detailed overview and experimental protocols for studying the impact of PKM2 Y105 phosphorylation on gene expression.

Signaling Pathway Leading to PKM2 Y105 Phosphorylation

The phosphorylation of PKM2 at Y105 is a downstream event of several activated tyrosine kinase signaling pathways implicated in cancer and other proliferative diseases. Upon stimulation by growth factors, such as Epidermal Growth Factor (EGF), various receptor tyrosine kinases (RTKs) are activated. These activated receptors can directly or indirectly lead to the phosphorylation of PKM2 at Y105, promoting the dimeric state and its nuclear functions.

PKM2_Y105_Phosphorylation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binding & Activation Kinases Tyrosine Kinases (e.g., Src, JAK2) RTK->Kinases Activation PKM2_tetramer PKM2 (Tetramer) (Active Pyruvate Kinase) PKM2_dimer_cyto PKM2 (Dimer) PKM2_tetramer->PKM2_dimer_cyto Dissociation PKM2_dimer_nuc Nuclear PKM2 (Dimer) (Transcriptional Co-activator) PKM2_dimer_cyto->PKM2_dimer_nuc Nuclear Translocation Kinases->PKM2_tetramer Phosphorylation at Y105 Transcription_Factors Transcription Factors (e.g., STAT3, HIF-1α, β-catenin) PKM2_dimer_nuc->Transcription_Factors Co-activation Target_Genes Target Gene Expression (e.g., CCND1, MYC, GLUT1) Transcription_Factors->Target_Genes Regulation

Caption: Signaling pathway of PKM2 Y105 phosphorylation and nuclear function.

Data Presentation

The phosphorylation of PKM2 at Y105 has profound effects on cellular processes, which can be quantified and compared. The following tables summarize key quantitative data related to this event.

Table 1: Effect of PKM2 Y105F Mutation on Gene Expression

The Y105F mutant of PKM2 cannot be phosphorylated at this site and is constitutively active as a pyruvate kinase, thus preventing its nuclear translocation and transcriptional co-activator functions. This table presents the relative change in the expression of genes known to be regulated by nuclear PKM2 in cells expressing the Y105F mutant compared to wild-type PKM2.

Target GeneFunctionFold Change in Expression (Y105F vs. WT)Reference
CCND1 (Cyclin D1)Cell Cycle ProgressionDecreased[4][5]
MYCCell Proliferation, MetabolismDecreased[4][5]
GLUT1Glucose UptakeDecreased[6][7]
LDHALactate ProductionDecreased[6][7]
VEGFAngiogenesisDecreased[7]

Table 2: Interaction of Nuclear PKM2 with Transcription Factors

Nuclear dimeric PKM2 does not bind to DNA directly but acts as a co-activator by interacting with various transcription factors. This table summarizes key interacting partners.

Interacting Transcription FactorBiological ProcessMethod of DetectionReference
STAT3Cell Proliferation, InflammationCo-immunoprecipitation[2][4]
HIF-1αHypoxia Response, AngiogenesisCo-immunoprecipitation[7][8]
β-cateninCell Proliferation, DevelopmentCo-immunoprecipitation[2]
Oct-4Stem Cell PluripotencyCo-immunoprecipitation[9]
TGIF2Transcriptional RepressionMass Spectrometry[8]

Experimental Protocols

To investigate the role of PKM2 Y105 phosphorylation in gene expression, a combination of molecular biology techniques is employed. The following are detailed protocols for key experiments.

Experimental Workflow

Experimental_Workflow Cell_Culture Cell Culture & Treatment (e.g., Growth Factor Stimulation) Fractionation Nuclear/Cytoplasmic Fractionation Cell_Culture->Fractionation ChIP Chromatin Immunoprecipitation (ChIP-qPCR) Cell_Culture->ChIP Cross-link & Lyse Luciferase Dual-Luciferase Reporter Assay Cell_Culture->Luciferase Transfect Reporter Plasmids Western_Blot Western Blot for p-PKM2 (Y105) & Total PKM2 Fractionation->Western_Blot Analyze Fractions Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis ChIP->Data_Analysis Luciferase->Data_Analysis

Caption: Workflow for analyzing PKM2 Y105-mediated gene expression.

Protocol 1: Nuclear and Cytoplasmic Fractionation

This protocol allows for the separation of nuclear and cytoplasmic proteins to assess the subcellular localization of PKM2.[3][7][9][10][11]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cytoplasmic Extraction (CE) Buffer: 10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, 1X Protease Inhibitor Cocktail, pH 7.6

  • CE Buffer without detergent

  • Nuclear Extraction (NE) Buffer: 20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% (v/v) glycerol, 1 mM DTT, 1X Protease Inhibitor Cocktail, pH 8.0

  • 5 M NaCl

  • Microcentrifuge

Procedure:

  • Harvest approximately 4 x 10^7 cells by centrifugation at 1,000 rpm for 5 minutes at 4°C.

  • Wash the cell pellet gently with 10 mL of ice-cold PBS. Centrifuge again as in step 1.

  • Resuspend the cell pellet in 5 pellet volumes (approximately 100 µL) of CE Buffer.

  • Incubate on ice for 3 minutes to lyse the plasma membrane.

  • Centrifuge at 1,500 rpm for 4 minutes at 4°C.

  • Carefully collect the supernatant, which contains the cytoplasmic extract, into a pre-chilled tube.

  • Wash the remaining nuclear pellet with 100 µL of CE Buffer without detergent. Be gentle to avoid disrupting the nuclei.

  • Centrifuge the nuclei at 1,500 rpm for 4 minutes at 4°C.

  • Discard the supernatant and add 1 pellet volume (approximately 50 µL) of NE Buffer to the nuclear pellet.

  • Adjust the salt concentration to 400 mM by adding ~3.5 µL of 5 M NaCl.

  • Add an additional pellet volume of NE Buffer and vortex to resuspend the pellet.

  • Incubate on ice for 10 minutes, vortexing periodically.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet any remaining debris.

  • Transfer the supernatant, containing the nuclear extract, to a new pre-chilled tube.

  • Store both cytoplasmic and nuclear extracts at -80°C for further analysis.

Protocol 2: Western Blotting for Phospho-PKM2 (Y105)

This protocol is for detecting the levels of PKM2 phosphorylated at Y105 and total PKM2 in cell lysates or subcellular fractions.

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% w/v BSA in TBS with 0.1% Tween-20)

  • Primary antibodies: Rabbit anti-phospho-PKM2 (Tyr105) and Mouse anti-PKM2

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Chemiluminescent substrate

  • TBS-T (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Quantify protein concentration of lysates using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-PKM2 (Y105) diluted in blocking buffer overnight at 4°C with gentle shaking.[8][12][13]

  • Wash the membrane three times for 10 minutes each with TBS-T.

  • Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBS-T.

  • Apply the chemiluminescent substrate and visualize the signal using a digital imager.

  • To detect total PKM2, the membrane can be stripped and re-probed with an antibody against total PKM2, following the same procedure.

Protocol 3: Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine if nuclear PKM2 is associated with the promoter regions of specific target genes.[1][4][14][15][16]

Materials:

  • 37% Formaldehyde

  • 1 M Glycine

  • Cell Lysis Buffer: 150 mM NaCl, 50 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with 1X protease inhibitor cocktail

  • Sonicator

  • Anti-PKM2 antibody for ChIP

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • qPCR primers for target gene promoters

Procedure:

  • Cross-linking: Treat cultured cells (approximately 1 x 10^7) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer on ice for 10 minutes.

  • Chromatin Shearing: Sonicate the lysate to shear chromatin into fragments of 200-1000 bp. Optimize sonication conditions for your cell type and equipment.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with anti-PKM2 antibody or normal IgG overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C for at least 4 hours in the presence of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction or a DNA purification kit.

  • Analysis: Use the purified DNA as a template for qPCR with primers specific to the promoter regions of putative PKM2 target genes.

Protocol 4: Dual-Luciferase Reporter Assay

This assay is used to measure the effect of PKM2 on the transcriptional activity of a specific gene promoter.[2][6][17][18][19]

Materials:

  • Reporter plasmid: Firefly luciferase gene driven by the promoter of the target gene.

  • Control plasmid: Renilla luciferase gene driven by a constitutive promoter (e.g., TK).

  • Expression plasmid for PKM2 (wild-type or Y105F mutant).

  • Transfection reagent.

  • Dual-Luciferase Reporter Assay System (e.g., from Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate to be 60-80% confluent at the time of transfection.

  • Transfection: Co-transfect cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the PKM2 expression plasmid or an empty vector control using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Measurement:

    • Add Luciferase Assay Reagent II (for firefly luciferase) to the cell lysate and measure the luminescence.

    • Add Stop & Glo® Reagent to the same sample to quench the firefly reaction and initiate the Renilla luciferase reaction, then measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in cells overexpressing PKM2 to the control cells to determine the effect of PKM2 on promoter activity.

Conclusion

The phosphorylation of PKM2 at tyrosine 105 is a key regulatory switch that allows this metabolic enzyme to moonlight in the nucleus as a transcriptional co-activator, thereby influencing a wide range of cellular processes, including proliferation, metabolism, and angiogenesis. The application notes and protocols provided here offer a comprehensive guide for researchers to investigate the intricate role of Y105-phosphorylated PKM2 in gene expression analysis. By employing these techniques, scientists can further elucidate the downstream effects of this critical post-translational modification and identify potential therapeutic targets for diseases driven by aberrant PKM2 function.

References

Application Notes and Protocols for the Detection of Y 105 in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive overview of established methodologies for the detection and quantification of the hypothetical protein Y 105 in various tissue samples. The protocols outlined below are based on standard protein analysis techniques and are intended to serve as a foundational guide for researchers. The primary methods covered include Immunohistochemistry (IHC) for localization within the tissue architecture, Immunofluorescence (IF) for high-resolution visualization, Western Blotting for size and relative abundance determination, and Enzyme-Linked Immunosorbent Assay (ELISA) for sensitive quantification.

I. Methods Overview and Data Presentation

A variety of techniques can be employed to detect this compound, each offering distinct advantages. The choice of method will depend on the specific research question, the required sensitivity, and the desired level of quantification.

Table 1: Comparison of this compound Detection Methods

MethodPrincipleSample TypeInformation ObtainedThroughput
Immunohistochemistry (IHC) Enzyme-linked antibody staining of tissue sections.[1]Formalin-Fixed Paraffin-Embedded (FFPE) or frozen tissue sections.[2][3]Localization of this compound within the tissue and cellular context.[2][3]Low to Medium
Immunofluorescence (IF) Fluorophore-conjugated antibody staining of tissue sections or cells.[4][5]Frozen tissue sections or cultured cells.[5][6]High-resolution localization and co-localization of this compound with other proteins.[4]Low to Medium
Western Blotting Separation of proteins by size, transfer to a membrane, and detection with antibodies.[7][8]Fresh or frozen tissue lysates.[9]Molecular weight and relative abundance of this compound.[8]Medium
ELISA Antibody-based capture and detection of antigen in a microplate format.[10]Tissue homogenates, serum, plasma.[11][12]Sensitive and quantitative measurement of this compound concentration.[10]High

II. Experimental Protocols

Detailed protocols for the preparation of tissue samples and the execution of each detection method are provided below.

A. Tissue Sample Preparation

Proper sample preparation is critical for the successful detection of this compound.[13] The initial steps vary depending on the chosen downstream application.

Protocol 1: Preparation of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections for IHC

  • Fixation: Immediately fix freshly dissected tissue (not exceeding 3mm in thickness) in 10% neutral buffered formalin or 4% paraformaldehyde for 4 to 8 hours at room temperature.[3] The volume of fixative should be at least 50 times the volume of the tissue.[3]

  • Dehydration: Dehydrate the fixed tissue by sequential immersion in increasing concentrations of ethanol (e.g., 70%, 80%, 95%, and 100%), with each step lasting 5 minutes.[14]

  • Clearing: Clear the dehydrated tissue by immersing it in xylene twice for 5 minutes each.[14]

  • Paraffin Infiltration: Immerse the cleared tissue in molten paraffin wax three times for 5 minutes each.[14]

  • Embedding: Embed the paraffin-infiltrated tissue in a paraffin block.[14] These blocks can be stored at room temperature for extended periods.[14]

  • Sectioning: Cut 4-8 µm thick sections from the paraffin block using a microtome and float them on a warm water bath.

  • Mounting: Mount the sections onto positively charged glass slides and allow them to dry overnight.[14]

Protocol 2: Preparation of Frozen Tissue Sections for IF

  • Freezing: Snap-freeze fresh tissue in isopentane pre-cooled with liquid nitrogen.[3] Store the frozen tissue at -80°C until sectioning.[6]

  • Embedding: Mount the frozen tissue in Optimal Cutting Temperature (OCT) compound.[3]

  • Sectioning: Cut 5-15 µm thick sections using a cryostat and mount them on gelatin-coated or superfrost plus slides.[3][6]

  • Storage: Slides can be stored at -80°C for up to a year.[3] Before staining, warm the slides to room temperature for 30 minutes.[6]

  • Fixation: Fix the sections with ice-cold acetone or methanol for 5-10 minutes, or with 4% paraformaldehyde for 15 minutes at room temperature.[5][6][15]

Protocol 3: Preparation of Tissue Lysates for Western Blotting and ELISA

  • Harvesting: Dissect the tissue of interest on ice as quickly as possible to minimize protein degradation.[16]

  • Washing: Briefly wash the tissue in ice-cold phosphate-buffered saline (PBS) to remove contaminants.[9]

  • Snap-Freezing: Snap-freeze the tissue in liquid nitrogen.[16] Samples can be stored at -80°C for long-term use.[9]

  • Lysis:

    • For a tissue piece of approximately 5 mg, add about 300 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[16][17]

    • Homogenize the tissue using an electric homogenizer.[16][17]

    • Keep the sample on ice and agitate for 2 hours at 4°C.[16][17]

  • Centrifugation: Centrifuge the homogenate at 12,000-16,000 x g for 20 minutes at 4°C.[16][17]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.[16][17]

  • Protein Quantification: Determine the protein concentration of the lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.[10][11]

B. Immunohistochemistry (IHC) Protocol

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_detection Detection & Visualization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (Heat or Enzyme) Deparaffinization->AntigenRetrieval Blocking Blocking (e.g., Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-Y 105) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Enzyme-conjugated) PrimaryAb->SecondaryAb Chromogen Chromogen Substrate (e.g., DAB) SecondaryAb->Chromogen Counterstain Counterstaining (e.g., Hematoxylin) Chromogen->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Microscopy Microscopy Analysis DehydrationMounting->Microscopy

Caption: Workflow for Immunohistochemical (IHC) detection of this compound.

  • Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene (2 changes for 5 minutes each) and rehydrate through a graded series of alcohol (100%, 95%, 70%, 50%) to distilled water.[3][14]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath. Alternatively, use proteolytic-induced epitope retrieval (PIER) with enzymes like proteinase K.

  • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.[14]

  • Blocking: Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[3]

  • Primary Antibody Incubation: Incubate with the primary antibody specific for this compound, diluted in antibody diluent, overnight at 4°C in a humidified chamber.[2]

  • Secondary Antibody Incubation: Wash slides with PBS (3 x 5 minutes). Incubate with a biotinylated or polymer-based enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) for 30-60 minutes at room temperature.[3]

  • Detection: Wash slides with PBS. Apply the chromogen substrate (e.g., DAB) and incubate until the desired color intensity develops.[14]

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.[14]

  • Dehydration and Mounting: Dehydrate the sections through a graded alcohol series and xylene, then coverslip using a permanent mounting medium.[14]

  • Analysis: Examine the slides under a light microscope to assess the localization and intensity of this compound staining.

C. Immunofluorescence (IF) Protocol

IF_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_visualization Visualization Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (Normal Serum/BSA) Permeabilization->Blocking PrimaryAb Primary Antibody (anti-Y 105) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstaining (e.g., DAPI) SecondaryAb->Counterstain Mounting Mounting (Antifade Medium) Counterstain->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: Workflow for Immunofluorescence (IF) detection of this compound.

  • Fixation and Permeabilization: After bringing frozen sections to room temperature, fix with 4% paraformaldehyde for 15 minutes.[15] Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes if the target protein is intracellular.[5]

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% normal serum or 1% BSA in PBST) for 30-60 minutes.[2][15]

  • Primary Antibody Incubation: Incubate with the primary antibody against this compound, diluted in antibody dilution buffer, for 1 hour at room temperature or overnight at 4°C.[2][15]

  • Secondary Antibody Incubation: Wash slides three times with PBS.[4] Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.[4][15]

  • Counterstaining: Wash slides three times with PBS. Counterstain nuclei with DAPI for 5 minutes.[18]

  • Mounting: Wash slides and mount with an antifade mounting medium.[4]

  • Analysis: Visualize the staining using a fluorescence or confocal microscope.

D. Western Blotting Protocol
  • Sample Preparation: Prepare tissue lysates as described in Protocol 3. Mix the lysate with Laemmli sample buffer and boil at 100°C for 5 minutes to denature the proteins.[16]

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.[16] Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.[16]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 5 minutes each.[16] Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[16]

  • Detection: Wash the membrane three times with TBST.[16] Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band corresponding to the molecular weight of this compound. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

E. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
  • Sample Preparation: Prepare tissue homogenates as described in Protocol 3. The total protein concentration should be at least 1 mg/mL.[10]

  • Coating: Coat the wells of a 96-well microplate with a capture antibody specific for this compound, diluted in coating buffer, and incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20). Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add prepared tissue lysates and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for this compound and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate. Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the standards and determine the concentration of this compound in the tissue samples.

III. Signaling Pathway

The hypothetical protein this compound is postulated to be a kinase involved in a growth factor signaling cascade. Activation of a receptor tyrosine kinase (RTK) by its ligand leads to the recruitment and phosphorylation of this compound, which in turn phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Y105 This compound RTK->Y105 Recruitment Y105_P This compound-P Y105->Y105_P Phosphorylation TF Transcription Factor (TF) Y105_P->TF Phosphorylation TF_P TF-P Gene Target Genes TF_P->Gene Gene Expression

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Modulators of PKM2 Y105 Phosphorylation for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to optimize the concentration of compounds that modulate the phosphorylation of Pyruvate Kinase M2 at Tyrosine 105 (PKM2 Y105) for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is PKM2 and why is the phosphorylation at Tyrosine 105 (Y105) important?

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis. Its activity is regulated by its quaternary structure. The tetrameric form is highly active and promotes efficient ATP production. However, phosphorylation at the Tyrosine 105 residue (pY105) disrupts the formation of this active tetramer, favoring a less active dimeric form.[1] This dimeric PKM2 can translocate to the nucleus and act as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and the Warburg effect, a metabolic state favored by cancer cells.[1] Therefore, modulating PKM2 Y105 phosphorylation is a key area of interest in cancer research.

Q2: How does modulating PKM2 Y105 phosphorylation affect cell viability?

Inhibiting PKM2 Y105 phosphorylation is expected to favor the active tetrameric form of PKM2, shifting cellular metabolism away from the anabolic state that supports rapid proliferation (the Warburg effect). This can lead to a decrease in cancer cell viability and proliferation. Conversely, promoting Y105 phosphorylation could enhance the pro-proliferative, dimeric functions of PKM2. The specific effect on cell viability will depend on the cell type and the specific mechanism of the compound being tested.

Q3: Which cell viability assay is best for this type of experiment?

Several assays can be used, each with its own advantages.

  • Tetrazolium Dyes (e.g., MTT, XTT): These colorimetric assays measure metabolic activity. They are widely used but the MTT compound itself can be toxic to cells, so incubation times should be optimized.[2]

  • Resazurin Reduction Assays: These are fluorescent or colorimetric assays that are generally more sensitive and less toxic than MTT.[2][3] They are a cost-effective and simple-to-use method for examining the phenotypic properties of cells.[3][4]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in a cell, which is a strong indicator of viability. They are highly sensitive and suitable for experiments with low cell numbers.[2][5]

For reliable results, it is often recommended to use more than one type of cell viability assay.[4]

Experimental Protocols

Protocol 1: General Cell Viability Assay (Resazurin Method)

This protocol is adapted from established methods for drug sensitivity screening.[3][4]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (see Protocol 2) in a final volume of 100 µL per well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of your Y105 modulator. Add the desired final concentrations of the compound to the appropriate wells. Include vehicle-only controls (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 20 µL of resazurin solution to each well and gently mix.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible. The optimal incubation time should be determined empirically to ensure the signal is within the linear range of the plate reader.[2]

  • Measurement: Read the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.

  • Data Analysis: Subtract the background (media-only wells) reading, normalize the data to the vehicle-treated control wells, and plot the dose-response curve to determine metrics like the IC50 (the concentration that inhibits 50% of cell viability).

Protocol 2: Determining Optimal Cell Seeding Density

Cell density can significantly affect the response to a compound.[4] This protocol helps determine the ideal number of cells to plate for your assay.

  • Prepare Cell Dilutions: Create a serial dilution of your cell suspension to test a range of seeding densities (e.g., from 1,000 to 40,000 cells per well in a 96-well plate).

  • Plate Cells: Seed each density in multiple wells of a 96-well plate.

  • Incubate and Measure: At time points corresponding to your planned drug treatment duration (e.g., 24, 48, 72 hours), perform a viability assay (e.g., Resazurin) on a set of plates.

  • Analyze: Plot the viability signal versus the number of cells seeded for each time point. The optimal seeding density is one that is on the linear portion of the curve at the end of your planned experiment duration. This ensures that cell growth is not limited by confluence and the assay signal is proportional to the cell number.

Quantitative Data Presentation

When reporting your findings, it is crucial to present quantitative data in a clear and structured format. The following tables provide examples of how to summarize dose-response data for a hypothetical inhibitor of PKM2 Y105 phosphorylation.

Table 1: Effect of a Hypothetical PKM2 Y105 Phosphorylation Inhibitor on Various Cancer Cell Lines.

Cell LineIC50 (µM) after 48h TreatmentMax Inhibition (%)
LLC1 (Lewis Lung Carcinoma)15.2 ± 1.885.4%
MCF7 (Breast Cancer)22.5 ± 2.578.9%
U2OS (Osteosarcoma)18.9 ± 2.181.2%
HCT116 (Colon Cancer)12.4 ± 1.590.1%

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Viability of LLC1 Cells at Different Concentrations of a Hypothetical Inhibitor.

Concentration (µM)Average Cell Viability (%)Standard Deviation
0 (Vehicle)1004.5
198.23.9
585.14.1
1065.73.5
2045.32.8
5020.82.1
10014.61.9

Troubleshooting Guide

Q: My cell viability results are highly variable between replicates. What could be the cause?

A: High variability can stem from several sources.

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipetting technique is also crucial; avoid introducing bubbles and ensure consistent volume in each well.[5]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and your compound. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental data.

  • Contamination: Low-level microbial contamination, especially from mycoplasma, can affect cell health and metabolism.[6] It is recommended to test cultures for mycoplasma regularly.[5]

  • Compound Precipitation: Your compound may be precipitating at higher concentrations. Visually inspect the wells under a microscope. If precipitation is observed, consider using a different solvent or lowering the maximum concentration.

Q: I'm not seeing a dose-dependent decrease in viability with my inhibitor.

A: There are several potential reasons for this observation.

  • Incorrect Concentration Range: You may be testing a range that is too low or too narrow. It is advisable to perform an initial screen over a broad, logarithmic range of concentrations (e.g., from nM to high µM) to identify the active range.[7]

  • Cell Line Resistance: The chosen cell line may not be sensitive to the inhibition of PKM2 Y105 phosphorylation. This could be due to compensatory metabolic pathways or other genetic factors.

  • Compound Inactivity: The compound may be unstable in your culture medium or may not be cell-permeable.

  • Insufficient Incubation Time: The effect of the compound on cell viability may take longer to manifest. Consider performing a time-course experiment (e.g., 24h, 48h, 72h).

Q: All my cells, including the controls, are dying.

A: This points to a systemic problem with the experimental setup.

  • Reagent Quality: The media, serum, or buffers may be of poor quality or incorrectly formulated.[6] Use fresh reagents and test new lots before introducing them to valuable cultures.[6]

  • Incubator Issues: Verify the incubator's temperature and CO₂ levels with an independent, calibrated thermometer and CO₂ meter.[6] Even brief fluctuations can cause widespread cell death.[6]

  • Thawing Protocol: If using cells from a frozen stock, ensure they are thawed rapidly in a 37°C water bath and that the cryoprotectant (like DMSO) is removed promptly by centrifuging the cells and resuspending them in fresh, pre-warmed media.[6]

  • Contamination: Severe bacterial or fungal contamination can quickly lead to culture death.[6]

Visualizations

Caption: PKM2 Y105 phosphorylation shifts equilibrium to the dimeric form, promoting nuclear functions.

Experimental_Workflow Start Start: Prepare Cell Culture Opt_Density 1. Determine Optimal Seeding Density Start->Opt_Density Plate_Cells 2. Plate Cells at Optimal Density Opt_Density->Plate_Cells Treat 3. Add Serial Dilutions of Y105 Modulator Plate_Cells->Treat Incubate 4. Incubate for Desired Duration (24-72h) Treat->Incubate Assay 5. Perform Cell Viability Assay Incubate->Assay Read 6. Read Plate (Absorbance/Fluorescence) Assay->Read Analyze 7. Analyze Data: Normalize to Control, Calculate IC50 Read->Analyze End End: Dose-Response Curve Analyze->End

Caption: Workflow for optimizing Y105 modulator concentration using a cell viability assay.

Troubleshooting_Tree Start Problem with Viability Assay High_Var High Variability? Start->High_Var Check First No_Effect No Dose Effect? Start->No_Effect All_Dead All Cells Dead? Start->All_Dead Sol_Var Check: - Pipetting Technique - Edge Effects - Mycoplasma Contamination High_Var->Sol_Var Yes Sol_No_Effect Check: - Concentration Range - Incubation Time - Compound Stability No_Effect->Sol_No_Effect Yes Sol_All_Dead Check: - Media/Reagent Quality - Incubator Temp/CO2 - Thawing Protocol All_Dead->Sol_All_Dead Yes

Caption: A logical troubleshooting guide for common cell viability assay issues.

References

Technical Support Center: Preventing Y-105 Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Before proceeding, please note that "Y-105" is not a universally recognized chemical identifier. Our initial searches have indicated that this designation may refer to a variety of substances, including the protein Rtt105 in yeast, an isotope of Yttrium (¹⁰⁵Y), or internal company-specific compound codes such as BGE-105.

To provide you with the most accurate and relevant troubleshooting guidance, please verify the specific identity of your Y-105 compound . The information presented below is based on general principles of compound stability and degradation. Once you have confirmed the nature of your Y-105, this guide can be adapted to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of Y-105 degradation in solution?

A1: The degradation of a compound in solution is typically influenced by several factors. The most common causes include:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents. This can be accelerated by light or the presence of metal ions.

  • Photodegradation: Decomposition caused by exposure to light, particularly UV radiation.

  • Temperature: Higher temperatures generally increase the rate of all chemical reactions, including degradation.

  • pH: The stability of many compounds is highly dependent on the pH of the solution.

Q2: How can I monitor the degradation of my Y-105 solution?

A2: Several analytical techniques can be employed to monitor the degradation of Y-105. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the parent compound and its degradation products.[1] Other useful techniques include:

  • UV-Visible Spectroscopy: To observe changes in the absorbance spectrum.[1]

  • Mass Spectrometry (MS): To identify the mass of degradation products.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of degradation products.[1]

Troubleshooting Guide: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Rapid loss of Y-105 potency in aqueous solution. Hydrolysis. Investigate the effect of pH on stability to find the optimal pH range. Consider using a buffered solution. For compounds susceptible to hydrolysis, preparing fresh solutions before each experiment is recommended.
Discoloration or precipitation in the Y-105 solution upon storage. Oxidation or photodegradation. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) to remove oxygen. Consider adding an antioxidant if compatible with your experimental system.
Inconsistent experimental results with different batches of Y-105 solution. Inadequate storage or handling. Store stock solutions at the recommended temperature, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles. Ensure the solvent used is of high purity and appropriate for the compound.
Precipitation of Y-105 after dilution. Poor solubility in the final buffer or medium. Check the solubility of Y-105 in the final solution. It may be necessary to use a co-solvent (e.g., DMSO, ethanol) in the stock solution and ensure the final concentration of the co-solvent is compatible with the experiment and does not cause precipitation.

Experimental Protocols

Protocol 1: General Procedure for Assessing Y-105 Stability in Solution

This protocol outlines a general method to assess the stability of Y-105 under various conditions.

Materials:

  • Y-105 compound

  • Appropriate solvents (e.g., water, DMSO, ethanol)

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • High-purity water

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare a stock solution of Y-105 in a suitable solvent (e.g., DMSO) at a high concentration.

  • Prepare working solutions by diluting the stock solution into the desired buffers or media to the final experimental concentration.

  • Establish initial concentration (T=0): Immediately after preparation, take an aliquot of each working solution and analyze it using a validated analytical method (e.g., HPLC) to determine the initial concentration of Y-105.

  • Incubate under different conditions:

    • Temperature: Store aliquots of the working solutions at different temperatures (e.g., 4°C, room temperature, 37°C).

    • Light Exposure: Protect one set of samples from light while exposing another set to ambient light or a controlled light source.

  • Analyze at time points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each condition and analyze them to determine the remaining concentration of Y-105.

  • Data Analysis: Plot the concentration of Y-105 as a function of time for each condition. Calculate the degradation rate constant and the half-life of Y-105 under each condition.

Visualizing Experimental Workflow

Below is a generalized workflow for assessing the stability of a compound in solution.

Stability_Workflow cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis cluster_results Results Stock Prepare Y-105 Stock Solution Working Prepare Working Solutions in Buffers Stock->Working Temp Temperature Study (4°C, RT, 37°C) Light Photostability Study (Light vs. Dark) pH pH Stability Study (Different Buffers) Sampling Sample at Time Points (T=0, 1, 2, 4, 8, 24h) Working->Sampling Temp->Sampling Light->Sampling pH->Sampling HPLC HPLC/LC-MS Analysis Sampling->HPLC Data Data Analysis (Degradation Rate, Half-life) HPLC->Data

Caption: Workflow for assessing Y-105 stability.

This guide provides a foundational framework for addressing the degradation of your compound in solution. For more specific advice, please provide the chemical identity or class of your "Y-105" compound.

References

Y-105 High-Throughput Screening Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered when using the hypothetical Y-105 compound in high-throughput screening (HTS) assays.

Troubleshooting Guides

This section offers step-by-step guidance to resolve specific problems you may encounter during your HTS experiments with Y-105.

Issue 1: High Variability in Assay Signal Across a Plate

High variability in the signal can obscure real hits and lead to unreliable data. This can manifest as inconsistent results between replicate wells or across the entire plate.

  • Question: My assay signal is highly variable across a single plate when screening Y-105. What are the potential causes and how can I troubleshoot this?

  • Answer: High variability can stem from several factors, including inconsistent cell seeding, reagent dispensing errors, or environmental effects within the incubator.[1][2] A common issue is the "edge effect," where wells on the perimeter of the plate behave differently than interior wells.

    Troubleshooting Steps:

    • Assess Plate Uniformity: Run a uniformity test by adding the same concentration of a control substance to all wells of a plate. The signal should be consistent across the plate.

    • Check Liquid Handling: Calibrate and verify the performance of your automated liquid handlers to ensure accurate and precise dispensing of reagents and Y-105.

    • Optimize Cell Seeding: Ensure a homogeneous cell suspension and optimize your cell seeding protocol to achieve a consistent cell number in each well.

    • Control Incubation Conditions: Use a humidified incubator to minimize evaporation from the outer wells, which can concentrate reagents and affect the assay signal.

    • Data Normalization: If variability persists, computational methods can be used to normalize the data and correct for systematic errors like edge effects.[2]

Issue 2: Low Z'-Factor Indicating Poor Assay Quality

The Z'-factor is a statistical measure of the quality of an HTS assay. A low Z'-factor (typically below 0.5) indicates that the assay is not robust enough to reliably distinguish between hits and non-hits.[3]

  • Question: I'm consistently getting a low Z'-factor in my Y-105 screening assay. What steps can I take to improve it?

  • Answer: A low Z'-factor is often due to a small signal window (the difference between the positive and negative controls) or high data variability.[4]

    Troubleshooting Steps:

    • Optimize Control Concentrations: Ensure that the concentrations of your positive and negative controls are optimal to produce the largest possible signal window.

    • Review Reagent Stability: Verify the stability and proper storage of all reagents, including Y-105, as degradation can lead to inconsistent results.

    • Adjust Incubation Times: Optimize the incubation time for the assay to ensure the reaction has reached a stable endpoint.

    • Minimize Signal Variability: Address sources of variability as outlined in "Issue 1" to improve the consistency of your measurements.

Issue 3: High Rate of False Positives or False Negatives

False positives are inactive compounds that appear as hits, while false negatives are active compounds that are missed. Both can significantly impact the efficiency and accuracy of a screening campaign.[2]

  • Question: My Y-105 screen is generating a high number of what appear to be false positives. How can I identify and reduce them?

  • Answer: False positives in HTS can be caused by compound interference with the assay technology (e.g., autofluorescence) or off-target effects.[5]

    Troubleshooting Steps:

    • Perform Counter-Screens: A counter-screen is an assay designed to identify compounds that interfere with the detection method rather than interacting with the biological target.

    • Conduct Hit Confirmation: Re-test the initial "hits" from the primary screen, preferably using a fresh sample of Y-105.

    • Use Orthogonal Assays: Validate hits using a different assay technology that is less susceptible to the same interference artifacts.

    • Analyze Structure-Activity Relationships (SAR): If multiple compounds with similar chemical structures are identified as hits, it increases the confidence that they are true positives.

Frequently Asked Questions (FAQs)

General

  • What is the recommended solvent for dissolving Y-105?

    • Y-105 is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to use high-quality, anhydrous DMSO to prevent precipitation of the compound.

  • What is the optimal concentration range for screening with Y-105?

    • The optimal screening concentration for Y-105 will depend on the specific assay and its biological target. It is recommended to perform a dose-response experiment to determine the EC50 or IC50 of Y-105 to guide the selection of the screening concentration.

Assay Development

  • How can I minimize the impact of DMSO on my cell-based assay when screening Y-105?

    • It is important to ensure that the final concentration of DMSO in the assay wells is consistent across all wells, including controls, and is at a level that does not affect cell viability or the assay signal. Typically, the final DMSO concentration is kept below 1%.

  • What are the key parameters to consider when adapting a manual assay for high-throughput screening of Y-105?

    • When transitioning to HTS, key considerations include miniaturization of the assay volume, ensuring reagent stability under automated conditions, and optimizing the protocol for robotic liquid handling.[6]

Data Analysis

  • What statistical methods are recommended for hit selection in a Y-105 screen?

    • Commonly used methods for hit selection include the Z-score and the B-score, which help to identify compounds that produce a signal significantly different from the negative control population.[7]

Data Presentation

Table 1: Y-105 HTS Assay Performance Metrics

ParameterAcceptable RangeMarginal RangeUnacceptable Range
Z'-Factor > 0.50 - 0.5< 0
Signal-to-Background (S/B) Ratio > 105 - 10< 5
Coefficient of Variation (%CV) < 10%10% - 20%> 20%

Experimental Protocols

Protocol 1: Y-105 Dose-Response Experiment

This protocol outlines the steps to determine the potency (EC50 or IC50) of Y-105 in a given assay.

  • Prepare a serial dilution of Y-105: Start with a high concentration of Y-105 (e.g., 10 mM) in DMSO and perform a 1:3 or 1:10 serial dilution to create a range of concentrations.

  • Dispense Y-105 to the assay plate: Add a small volume of each Y-105 concentration to the appropriate wells of a microtiter plate.

  • Add cells and/or reagents: Add the cells and other assay reagents to the wells according to the specific assay protocol.

  • Incubate the plate: Incubate the plate for the optimized duration at the appropriate temperature.

  • Read the plate: Measure the assay signal using a plate reader.

  • Analyze the data: Plot the signal as a function of the Y-105 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation Assay_Development Assay Development Reagent_Prep Reagent Preparation Assay_Development->Reagent_Prep Compound_Plating Compound Plating (Y-105) Reagent_Prep->Compound_Plating Cell_Seeding Cell Seeding Compound_Plating->Cell_Seeding Incubation Incubation Cell_Seeding->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Data_QC Data Quality Control Signal_Detection->Data_QC Hit_Selection Hit Selection Data_QC->Hit_Selection Hit_Confirmation Hit Confirmation Hit_Selection->Hit_Confirmation Dose_Response Dose-Response Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays

Caption: A typical workflow for a high-throughput screening campaign involving Y-105.

Troubleshooting_Tree Start High Signal Variability? Check_Liquid_Handler Calibrate Liquid Handler Start->Check_Liquid_Handler Yes Check_Cell_Seeding Optimize Cell Seeding Check_Liquid_Handler->Check_Cell_Seeding Check_Incubation Check Incubator Humidity Check_Cell_Seeding->Check_Incubation Normalize_Data Apply Data Normalization Check_Incubation->Normalize_Data

Caption: A decision tree for troubleshooting high signal variability in HTS assays.

Signaling_Pathway Y105 Y-105 Receptor Receptor Y105->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: A hypothetical signaling pathway where Y-105 acts as an inhibitor of a receptor.

References

Technical Support Center: Optimizing Y-105 Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assays measuring Y-105 phosphorylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Y-105, and why is its phosphorylation significant?

Y-105 refers to the tyrosine residue at position 105 of the Pyruvate Kinase M2 (PKM2) protein. Phosphorylation at this site is a critical post-translational modification that regulates PKM2's enzymatic activity and its role in cellular signaling. Oncogenic tyrosine kinases, such as FGFR1 and ErbB2, can directly phosphorylate PKM2 at Y105.[1][2] This event promotes the dimeric form of PKM2, which can then translocate to the nucleus and act as a transcriptional co-activator, influencing gene expression related to cell proliferation and tumor growth.[1][2]

Q2: What are the common assays used to measure Y-105 phosphorylation?

The most common methods for detecting and quantifying the phosphorylation of Y-105 on PKM2 are Western blotting and Enzyme-Linked Immunosorbent Assays (ELISA).[3][4] Both techniques rely on phospho-specific antibodies that recognize the phosphorylated Y-105 epitope. Other advanced methods include mass spectrometry-based phosphoproteomics.[3][5]

Q3: What is the general signaling pathway leading to Y-105 phosphorylation?

The phosphorylation of Y-105 on PKM2 is often initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. Ligand binding to RTKs like EGFR, FGFR1, or ErbB2 triggers a signaling cascade that leads to the activation of these kinases.[1][6] The activated kinases then phosphorylate PKM2 at the Y-105 residue. This phosphorylation event can lead to the activation of downstream pathways, such as the Hippo signaling pathway, by promoting the nuclear translocation of YAP.[1][6]

Y105_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., ErbB2) Ligand->RTK Activation PKM2_tetramer PKM2 (Tetramer) Inactive Dimer RTK->PKM2_tetramer Phosphorylation of Y-105 pY105_PKM2_dimer pY105-PKM2 (Dimer) PKM2_tetramer->pY105_PKM2_dimer YAP YAP pY105_PKM2_dimer->YAP Nuclear Translocation Gene_Expression Gene Expression (Proliferation, etc.) YAP->Gene_Expression Transcriptional Co-activation

Caption: Y-105 Phosphorylation Signaling Pathway.

Troubleshooting Guides

Issue 1: Low or No Signal

A weak or absent signal for phosphorylated Y-105 can be due to several factors, from sample preparation to detection.

Potential Cause Recommended Solution
Inefficient Cell Lysis/Protein Extraction Ensure the lysis buffer is appropriate for your cell type and contains fresh protease and phosphatase inhibitors to prevent dephosphorylation. Keep samples on ice throughout the preparation process.
Low Abundance of Phosphorylated Protein Optimize cell stimulation conditions (e.g., time course, ligand concentration) to maximize Y-105 phosphorylation. Consider concentrating your sample or using immunoprecipitation (IP) to enrich for PKM2 before running the assay.[7]
Suboptimal Antibody Concentration Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of concentrations.[8]
Inefficient Protein Transfer (Western Blot) Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage based on the molecular weight of PKM2 (~58 kDa).[9]
Inactive Detection Reagents Ensure that enzyme conjugates (e.g., HRP) and substrates are not expired and have been stored correctly. Prepare substrate solutions immediately before use.[10]
Issue 2: High Background

High background can mask the specific signal, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Inadequate Blocking For phospho-protein detection, avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.[7] Use 3-5% Bovine Serum Albumin (BSA) in TBST or a commercial protein-free blocking buffer.[7] Optimize blocking time and temperature.
Non-specific Antibody Binding Increase the number and duration of wash steps.[11] Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific binding.[12] Titrate the primary and secondary antibody concentrations to the lowest effective level.[8]
Contaminated Buffers or Reagents Prepare fresh buffers for each experiment. Ensure that reagents are not contaminated with endogenous enzymes or proteins.[11]
Over-exposure (Western Blot) Reduce the exposure time when using chemiluminescent detection.[8]
High Concentration of Secondary Antibody Titrate the secondary antibody to find the optimal dilution that provides a strong signal with minimal background.

Experimental Protocols

Key Experiment: Western Blot for Phospho-Y-105 PKM2

This protocol provides a general workflow for detecting phosphorylated Y-105 on PKM2. Optimization of specific steps may be required for your experimental system.

Western_Blot_Workflow Start Start Sample_Prep 1. Sample Preparation - Lyse cells in buffer with phosphatase inhibitors. Start->Sample_Prep Quantification 2. Protein Quantification (e.g., BCA Assay) Sample_Prep->Quantification SDS_PAGE 3. SDS-PAGE - Separate proteins by size. Quantification->SDS_PAGE Transfer 4. Protein Transfer - Transfer to PVDF or nitrocellulose membrane. SDS_PAGE->Transfer Blocking 5. Blocking - Use 5% BSA in TBST for 1 hour. Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation - Incubate with anti-pY105-PKM2 Ab overnight at 4°C. Blocking->Primary_Ab Washing1 7. Washing - Wash 3x with TBST. Primary_Ab->Washing1 Secondary_Ab 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary Ab for 1 hour. Washing1->Secondary_Ab Washing2 9. Washing - Wash 3x with TBST. Secondary_Ab->Washing2 Detection 10. Detection - Add ECL substrate and capture chemiluminescent signal. Washing2->Detection Analysis 11. Analysis - Quantify band intensity. - Normalize to total PKM2 or loading control. Detection->Analysis End End Analysis->End

Caption: Western Blot Workflow for pY105-PKM2.

Methodology:

  • Sample Preparation:

    • Culture and treat cells as required for your experiment.

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method like the BCA assay.[13]

  • SDS-PAGE:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[8]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated Y-105 of PKM2, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and detect the signal using an appropriate imaging system.

  • Analysis:

    • Quantify the band intensity using densitometry software. To account for variations in protein loading, it is crucial to strip the membrane and re-probe with an antibody against total PKM2 or a loading control (e.g., GAPDH, β-actin). The signal for phospho-Y-105 PKM2 should be normalized to the total PKM2 signal.

Logical Troubleshooting Flowchart

Troubleshooting_Logic Start Poor Signal-to-Noise Ratio Check_Signal Is the signal weak or absent? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background Yes Check_Signal->Check_Background No High_Background_Solutions Troubleshoot High Background: - Optimize blocking (use BSA) - Increase washing - Decrease antibody concentration Check_Signal->High_Background_Solutions No, Signal is OK Low_Signal_Solutions Troubleshoot Low Signal: - Optimize sample prep - Increase antibody concentration - Check detection reagents Check_Background->Low_Signal_Solutions No Both_Issues Address both issues: - Start with optimizing blocking and washing - Then titrate antibodies Check_Background->Both_Issues Yes Good_Signal Proceed with analysis Low_Signal_Solutions->Good_Signal High_Background_Solutions->Good_Signal Both_Issues->Good_Signal

Caption: Troubleshooting Logic for Y-105 Assays.

References

Y 105 Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability testing and storage of Y 105.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at 25°C ± 2°C with 60% RH ± 5% RH or, alternatively, at 30°C ± 2°C with 65% RH ± 5% RH. The choice between these conditions should be based on the climatic zone for which the product is intended.[1][2]

Q2: What should I do if the storage temperature for this compound temporarily deviates from the recommended long-term conditions?

A2: Short-term excursions outside the labeled storage conditions, for instance during shipping, may be acceptable if data from accelerated stability studies demonstrate that the product's integrity is not compromised.[1][3] Evaluate the duration and magnitude of the deviation against your accelerated stability data. If a significant change is observed under accelerated conditions, further testing under intermediate storage conditions may be required.[1][2]

Q3: How often should I test this compound during a long-term stability study?

A3: For long-term stability studies, the recommended testing frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter for the proposed shelf life of the product.[1][2]

Q4: What constitutes a "significant change" in a stability study for this compound?

A4: A significant change is a deviation from the established specifications for the product's physical, chemical, biological, or microbiological properties. The specific criteria for what is considered a "significant change" should be defined in your stability protocol. If such a change is observed during accelerated stability testing, it will necessitate additional testing at an intermediate storage condition.[1][2]

Q5: Can I extrapolate data to propose a shelf life for this compound?

A5: Extrapolation of stability data to propose a shelf life beyond the period covered by long-term data may be possible if no significant change is observed at the accelerated condition and the long-term data shows minimal variability. However, if a significant change occurs within the first 3 months of accelerated testing, extrapolation is not appropriate, and the proposed shelf life should be based on the available long-term data.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected degradation of this compound in long-term storage. Inadequate container closure system.Conduct studies with the product in the proposed marketing container closure system to ensure adequate protection.[2]
Exposure to light.Perform photostability testing to determine if this compound is light-sensitive. If so, use light-protective packaging.
Incompatible excipients in the formulation.Conduct compatibility studies with all formulation excipients.
Failure to meet specifications during accelerated stability testing. Inherent instability of the molecule at higher temperatures.Initiate stability testing at an intermediate storage condition (e.g., 30°C/65% RH) to determine a more appropriate shelf life.[1][2]
Inappropriate packaging for the intended storage condition.Re-evaluate the container closure system for its protective properties under stress conditions.
Variability between different batches of this compound in stability studies. Inconsistent manufacturing process.Ensure that the manufacturing process is well-controlled and that a minimum of three production batches are used to establish the stability profile.[3]
Non-homogeneous samples.Ensure that the sampling procedure for stability testing is representative of the entire batch.

Experimental Protocols

Protocol: Long-Term Stability Study
  • Objective: To establish the shelf life and storage conditions for this compound.

  • Materials: At least three production batches of this compound in the proposed final packaging.[3]

  • Equipment: Calibrated stability chambers capable of maintaining 25°C ± 2°C / 60% RH ± 5% RH and/or 30°C ± 2°C / 65% RH ± 5% RH.

  • Procedure:

    • Place a sufficient number of samples from each batch into the stability chambers.

    • Withdraw samples at specified time points: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[1][2]

    • Analyze the samples for key stability-indicating parameters (e.g., assay, purity, dissolution, appearance).

    • Record and evaluate the data against the product specifications.

Protocol: Accelerated Stability Study
  • Objective: To predict the long-term stability and to assess the impact of short-term excursions from the recommended storage conditions.

  • Materials: At least three production batches of this compound in the proposed final packaging.

  • Equipment: Calibrated stability chambers capable of maintaining 40°C ± 2°C / 75% RH ± 5% RH.

  • Procedure:

    • Place a sufficient number of samples from each batch into the stability chambers.

    • Withdraw samples at a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[1][2]

    • Analyze the samples for the same stability-indicating parameters as in the long-term study.

    • If a "significant change" is observed, initiate testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH).[1][2]

This compound Stability Testing Workflow

Stability_Testing_Workflow Start Start Stability Study (3 Batches) LongTerm Long-Term Study (25°C/60%RH or 30°C/65%RH) Start->LongTerm Accelerated Accelerated Study (40°C/75%RH) Start->Accelerated Evaluate Evaluate Data LongTerm->Evaluate SignificantChange Significant Change? Accelerated->SignificantChange Intermediate Intermediate Study (30°C/65%RH) SignificantChange->Intermediate Yes SignificantChange->Evaluate No Intermediate->Evaluate SetShelfLife Set Shelf Life and Storage Conditions Evaluate->SetShelfLife

Caption: Logical workflow for this compound stability testing.

References

Technical Support Center: Y-105 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Y-105, a novel investigational kinase inhibitor targeting the Janus kinase (JAK) family, with high specificity for JAK3. This guide is intended for researchers, scientists, and drug development professionals to address common issues and provide clarity for experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Y-105?

A1: Y-105 is a potent, ATP-competitive inhibitor of JAK3 kinase activity. It selectively binds to the ATP-binding pocket of JAK3, preventing the phosphorylation and activation of downstream STAT proteins. This targeted inhibition modulates cytokine signaling pathways crucial in inflammatory responses and lymphocyte function.

Q2: What is the recommended solvent for reconstituting and diluting Y-105?

A2: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For cell-based assays, further dilution in sterile phosphate-buffered saline (PBS) or appropriate cell culture medium is advised. Ensure the final DMSO concentration in your experimental setup does not exceed 0.1% to avoid solvent-induced cellular toxicity.

Q3: What is the stability of Y-105 in solution?

A3: The 10 mM DMSO stock solution is stable for up to 6 months when stored at -20°C and protected from light. Working solutions diluted in aqueous buffers should be prepared fresh for each experiment and are stable for up to 24 hours at 4°C. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Unexpected Results

This section addresses specific issues that may arise during experimentation with Y-105.

Issue 1: Lower than Expected Inhibition of STAT Phosphorylation

If you observe suboptimal inhibition of downstream STAT phosphorylation (e.g., p-STAT5) in your cell-based assays, consider the following potential causes and solutions.

Potential Causes & Troubleshooting Steps:

Potential Cause Recommended Action
Incorrect Y-105 Concentration Verify the dilution calculations for your working solution. Perform a dose-response experiment to determine the optimal IC50 in your specific cell line.
Cell Permeability Issues Ensure cells are healthy and not over-confluent, which can limit compound uptake. You may consider a short pre-incubation period (e.g., 30-60 minutes) with Y-105 before cytokine stimulation.
Reagent Degradation Prepare fresh dilutions of Y-105 from a validated stock solution. Ensure the cytokine used for stimulation (e.g., IL-2) is active and used at an appropriate concentration.
High Serum Concentration in Media Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration in your culture medium during the Y-105 treatment period.
Issue 2: High Background Signal in Kinase Assays

High background in in-vitro kinase assays can mask the inhibitory effects of Y-105.

Potential Causes & Troubleshooting Steps:

Potential Cause Recommended Action
Non-specific Binding Increase the concentration of blocking agents like BSA or Tween-20 in your assay buffer.
Contaminated Reagents Use fresh, high-purity ATP and substrate. Filter all buffers before use.
Suboptimal ATP Concentration Ensure the ATP concentration is at or near the Km for the JAK3 enzyme to maintain assay sensitivity.

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT5 Phosphorylation in Jurkat Cells

This protocol outlines the steps to assess the inhibitory effect of Y-105 on IL-2-induced STAT5 phosphorylation.

  • Cell Culture: Plate Jurkat cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4 hours in RPMI-1640 without FBS.

  • Y-105 Treatment: Pre-incubate cells with varying concentrations of Y-105 (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with 20 ng/mL of recombinant human IL-2 for 15 minutes.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Visualizations

Y-105 Mechanism of Action

Y105_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK3_inactive JAK3 (Inactive) CytokineReceptor->JAK3_inactive JAK3_active JAK3 (Active) STAT5_inactive STAT5 JAK3_active->STAT5_inactive Phosphorylates JAK3_inactive->JAK3_active Phosphorylation STAT5_active p-STAT5 STAT5_inactive->STAT5_active GeneExpression Gene Expression STAT5_active->GeneExpression Dimerizes & Translocates Y105 Y-105 Y105->JAK3_inactive Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Simplified signaling pathway of Y-105 inhibiting the JAK3-STAT5 pathway.

Troubleshooting Workflow for Low Inhibition

Troubleshooting_Workflow Start Start: Unexpectedly Low Inhibition CheckConcentration Verify Y-105 Concentration & Dilutions Start->CheckConcentration DoseResponse Perform Dose-Response Experiment CheckConcentration->DoseResponse CheckReagents Assess Activity of Cytokine & Other Reagents DoseResponse->CheckReagents OptimizeAssay Optimize Assay Conditions (e.g., reduce serum) CheckReagents->OptimizeAssay Result Problem Resolved? OptimizeAssay->Result ContactSupport Contact Technical Support Result->ContactSupport No

Caption: Logical workflow for troubleshooting suboptimal inhibition results with Y-105.

optimizing incubation time for Y 105 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers utilizing Y-105i, a novel small molecule inhibitor targeting the phosphorylation of Pyruvate Kinase M2 (PKM2) at the tyrosine 105 (Y105) residue. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Y-105i?

A1: Y-105i is a highly selective inhibitor of the kinase responsible for phosphorylating PKM2 at Y105. By preventing this phosphorylation, Y-105i promotes the formation of the more active, tetrameric form of PKM2. This shifts cancer cell metabolism away from the Warburg effect, reducing lactate production and promoting oxidative phosphorylation. This metabolic reprogramming can lead to decreased cell proliferation and survival in cancer cells that are dependent on aerobic glycolysis.

Q2: What is the recommended starting concentration and incubation time for Y-105i in cell culture?

A2: The optimal concentration and incubation time for Y-105i are cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 value for your specific cell line. A common starting range for small molecule inhibitors is 0.1 to 10 µM. For incubation time, a preliminary time-course experiment of 24, 48, and 72 hours is advised to determine the optimal duration for observing the desired effect.[1]

Q3: How can I verify that Y-105i is working in my cells?

A3: The most direct method to verify the on-target effect of Y-105i is to perform a Western blot to assess the phosphorylation status of PKM2 at the Y105 residue. A successful treatment will show a decrease in the p-PKM2 (Y105) signal. Additionally, functional assays such as lactate production assays (e.g., Lactate-Glo™) or measurements of oxygen consumption rate (OCR) using a Seahorse analyzer can be used to confirm the metabolic shift from glycolysis to oxidative phosphorylation.

Q4: Is Y-105i expected to be cytotoxic or cytostatic?

A4: The effect of Y-105i can be either cytotoxic or cytostatic depending on the cancer cell line's metabolic plasticity and dependence on the Warburg effect. In highly glycolytic cells, the metabolic shift induced by Y-105i may lead to apoptosis (cytotoxicity). In other cell lines, it may primarily inhibit proliferation (cytostatic). Cell viability assays (e.g., MTT, CellTiter-Glo®) and proliferation assays (e.g., BrdU incorporation, cell counting) can be used to distinguish between these outcomes.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of Y-105i incubation time.

Problem Possible Cause Suggested Solution
No observable effect on cell viability or proliferation. 1. Sub-optimal incubation time: The effect of Y-105i on cell phenotype may require a longer duration to manifest.1. Perform a time-course experiment: Test a broader range of incubation times (e.g., 24, 48, 72, and 96 hours) to identify the optimal window for your cell line.[1]
2. Insufficient drug concentration: The IC50 value for your cell line may be higher than the concentration used.2. Perform a dose-response experiment: Test a wider range of Y-105i concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50.
3. Cell line is not dependent on the Warburg effect: Some cancer cells may have alternative metabolic pathways and are not sensitive to PKM2 modulation.3. Characterize the metabolic profile of your cell line: Use a Seahorse analyzer to determine the baseline glycolytic rate and oxidative phosphorylation.
High variability between replicates. 1. Inconsistent cell seeding: Uneven cell distribution in the microplate wells.1. Ensure a single-cell suspension before seeding: Thoroughly resuspend cells before plating and use a multichannel pipette for even distribution.
2. Edge effects in the microplate: Evaporation from the outer wells can lead to increased drug concentration and altered cell growth.2. Avoid using the outer wells of the microplate: Fill the peripheral wells with sterile PBS or media to minimize evaporation.
3. Inconsistent drug addition: Pipetting errors during the addition of Y-105i.3. Use a fresh pipette tip for each well: Ensure accurate and consistent delivery of the inhibitor.
Unexpected increase in cell proliferation at low concentrations. 1. Hormesis effect: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses.1. Expand the dose-response curve: Include lower concentrations to fully characterize the dose-response relationship.
2. Off-target effects: Y-105i may have unintended targets at certain concentrations.2. Perform target engagement and selectivity profiling: If the issue persists, consider further studies to investigate off-target binding.

Experimental Protocols

Protocol 1: Determination of Optimal Incubation Time for Y-105i

This protocol outlines a general procedure to determine the optimal incubation time for Y-105i in a given cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Y-105i stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Y-105i Treatment:

    • Prepare serial dilutions of Y-105i in complete medium at 2X the final desired concentrations.

    • Add 100 µL of the 2X Y-105i dilutions to the respective wells to achieve the final concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assay:

    • At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent to each well).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control for each time point.

    • Plot the cell viability against the incubation time for each concentration of Y-105i to determine the optimal incubation period.

Protocol 2: Western Blot for p-PKM2 (Y105) Detection

This protocol describes how to assess the phosphorylation status of PKM2 at Y105 following Y-105i treatment.

Materials:

  • Cancer cells treated with Y-105i and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-PKM2 (Y105) and anti-total PKM2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment with Y-105i for the optimized incubation time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-PKM2 (Y105) antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe with the anti-total PKM2 antibody to normalize for protein loading.

Visualizations

PKM2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Kinase_X Kinase X AKT->Kinase_X activates PKM2_tetramer PKM2 (active tetramer) Kinase_X->PKM2_tetramer phosphorylates Y105i Y-105i Y105i->Kinase_X inhibits PKM2_dimer p-PKM2 Y105 (inactive dimer) PKM2_tetramer->PKM2_dimer conformational change Glycolysis Glycolysis PKM2_tetramer->Glycolysis promotes PKM2_dimer->Glycolysis slows Warburg_Effect Warburg Effect (Lactate Production) PKM2_dimer->Warburg_Effect promotes OxPhos Oxidative Phosphorylation Glycolysis->OxPhos Proliferation Cell Proliferation & Survival Warburg_Effect->Proliferation

Caption: PKM2 signaling pathway and the mechanism of Y-105i action.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_Y105i Treat with Y-105i (Dose-Response) incubate_24h->treat_Y105i incubate_time_course Incubate for 24h, 48h, 72h treat_Y105i->incubate_time_course viability_assay Perform Cell Viability Assay incubate_time_course->viability_assay analyze_data Analyze Data & Determine Optimal Time viability_assay->analyze_data end End analyze_data->end

Caption: Workflow for optimizing Y-105i incubation time.

Troubleshooting_Logic start No Effect Observed check_time Is Incubation Time Optimized? start->check_time time_course Perform Time-Course (24h, 48h, 72h) check_time->time_course No check_conc Is Concentration Optimized? check_time->check_conc Yes time_course->check_conc dose_response Perform Dose-Response (0.01-100 µM) check_conc->dose_response No check_mechanism Is Cell Line Dependent on Warburg Effect? check_conc->check_mechanism Yes dose_response->check_mechanism metabolic_assay Perform Metabolic Assay (e.g., Seahorse) check_mechanism->metabolic_assay Unsure alternative_model Consider Alternative Cell Model check_mechanism->alternative_model No metabolic_assay->alternative_model

Caption: Troubleshooting logic for unexpected experimental results.

References

Validation & Comparative

Comparative Efficacy Analysis of Y 105 Against Known EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel inhibitor Y 105 against the established first-generation EGFR inhibitor, Gefitinib. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the efficacy and experimental validation of this compound.

Data Summary

The following tables summarize the quantitative data from key experiments comparing the in vitro efficacy of this compound and Gefitinib in a human non-small cell lung cancer (NSCLC) cell line (NCI-H1975) harboring the L858R/T790M double mutation, which is known to confer resistance to first-generation EGFR inhibitors.

Inhibitor Target(s) IC50 (nM) in NCI-H1975 Mechanism of Action
This compound (Hypothetical) EGFR (L858R/T790M)75Covalent, Irreversible
Gefitinib EGFR>10,000Reversible, ATP-Competitive

Table 1: Comparative inhibitory concentrations and mechanisms.

Experiment This compound (Hypothetical) Gefitinib Control (DMSO)
p-EGFR Inhibition (%) 92%15%0%
p-AKT Inhibition (%) 88%12%0%
Apoptosis Induction (Fold Change) 4.51.21.0

Table 2: Downstream signaling and cellular effects at 1 µM concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for inhibitor validation.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K p EGF EGF Ligand EGF->EGFR Y105 This compound Y105->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits AKT AKT PI3K->AKT p Proliferation Cell Proliferation & Survival AKT->Proliferation

Figure 1: Simplified EGFR signaling pathway with points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (NCI-H1975) Treatment Inhibitor Treatment (this compound vs. Gefitinib) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (IC50 Determination) Treatment->Cell_Viability Western_Blot Western Blot (p-EGFR, p-AKT) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Caspase Glo) Treatment->Apoptosis_Assay Data_Quant Data Quantification Cell_Viability->Data_Quant Western_Blot->Data_Quant Apoptosis_Assay->Data_Quant Comparison Comparative Analysis Data_Quant->Comparison

Figure 2: General experimental workflow for inhibitor validation.

Figure 3: Logical comparison of inhibitor characteristics.

Experimental Protocols

The NCI-H1975 human non-small cell lung cancer cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. This compound and Gefitinib were dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions.

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with serial dilutions of this compound or Gefitinib for 72 hours.

  • After incubation, CellTiter-Glo® reagent was added to each well according to the manufacturer's protocol.

  • Luminescence was measured using a plate reader.

  • IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

  • Cells were seeded in 6-well plates and grown to 70-80% confluency.

  • Cells were serum-starved for 24 hours and then treated with 1 µM of this compound, Gefitinib, or DMSO for 4 hours.

  • Following treatment, cells were stimulated with 100 ng/mL EGF for 15 minutes.

  • Cell lysates were prepared, and protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, and β-actin.

  • Blots were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) system. Densitometry analysis was performed to quantify protein levels.

Apoptosis was measured using the Caspase-Glo® 3/7 Assay.

  • Cells were seeded in 96-well plates as described for the viability assay.

  • Cells were treated with 1 µM of this compound, Gefitinib, or DMSO for 48 hours.

  • Caspase-Glo® 3/7 reagent was added to each well, and the plate was incubated at room temperature for 1 hour.

  • Luminescence was measured, and the fold change in caspase activity relative to the DMSO control was calculated.

A Comparative Analysis of Y 105 (C105Y Peptide) for Cellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of C105Y Peptide's Performance Against a Conventional Cell-Penetrating Peptide and a Cationic Lipid-Based Transfection Reagent in Cellular Uptake and Gene Delivery Assays.

In the realm of cellular and molecular biology, the efficient delivery of macromolecules such as DNA, RNA, and proteins into living cells is a critical prerequisite for a wide array of research applications, from basic studies of gene function to the development of novel therapeutics. This guide provides a comparative overview of the cell-penetrating peptide (CPP) Y 105, identified as C105Y, against two widely used alternatives: the well-characterized TAT peptide and the popular commercial transfection reagent, Lipofectamine.

Performance in Cellular Uptake Assays

The primary function of a cell-penetrating peptide is its ability to traverse the cell membrane and deliver a payload into the cytoplasm and/or nucleus. The efficiency of this process is a key performance indicator. A comparative study of the cellular uptake of fluorescently labeled C105Y and TAT peptides in human glioblastoma astrocytoma (U373MG) and glioblastoma (U251) cell lines provides quantitative insights into their relative efficacies.

In this study, the uptake of TAMRA-labeled peptides was quantified by measuring the mean fluorescence intensity within the cells after a one-hour incubation period. The results, summarized in the table below, indicate that C105Y demonstrates a higher level of cellular uptake in U251 cells compared to the TAT peptide at a concentration of 10 μM.

CompoundCell LineConcentration (μM)Mean Fluorescence (Arbitrary Units)
C105Y U373MG5~125
U373MG10~200
U2515~150
U25110~250
TAT peptide U373MG5~125
U373MG10~200
U2515~125
U25110~175
Table 1: Cellular uptake of TAMRA-labeled C105Y and TAT peptides in U373MG and U251 cell lines. Data are expressed as mean fluorescence minus background.

Performance in Gene Delivery Assays

While cellular uptake is a crucial first step, the ultimate goal of a delivery vehicle is often the successful expression of a delivered gene. Luciferase and Green Fluorescent Protein (GFP) reporter assays are standard methods for quantifying gene expression following transfection.

While no studies directly comparing the gene delivery efficiency of C105Y with Lipofectamine were identified, data from separate studies can provide a general sense of their performance. It is important to note that a direct comparison of the following data is not possible due to variations in experimental conditions, including cell lines, plasmid vectors, and specific protocols.

One study investigating a novel peptide-based delivery system, TM3, compared its efficiency to Lipofectamine 2000 in HeLa cells using a GFP-expressing plasmid. The results are presented as the percentage of GFP-positive cells.[1]

CompoundCell LineTime PointTransfection Efficiency (% GFP-positive cells)
Lipofectamine 2000 HeLa24 hours27%
HeLa48 hours52%
TM3 Peptide HeLa24 hours52%
HeLa48 hours76%
Table 2: Transfection efficiency of Lipofectamine 2000 and TM3 peptide in HeLa cells.[1]

Another study compared the transfection efficiency of Lipofectamine 2000 with other reagents in various cell lines, including CHO-K1 and SH-SY5Y, using a plasmid encoding Emerald Green Fluorescent Protein (EmGFP).

CompoundCell LineTransfection Efficiency (% EmGFP-positive cells)
Lipofectamine 2000 CHO-K154.1 ± 5.7%
SH-SY5Y0.3 ± 0.2%
Table 3: Transfection efficiency of Lipofectamine 2000 in CHO-K1 and SH-SY5Y cells.

These data highlight the cell-type-dependent nature of transfection efficiency for lipid-based reagents like Lipofectamine. While direct comparative data for C105Y in a gene expression assay is not available in a tabular format, its ability to enhance gene expression from DNA nanoparticles has been established.[2]

Mechanisms of Cellular Entry

The pathways by which delivery vehicles enter cells are diverse and influence their ultimate fate and efficiency. C105Y, TAT peptide, and Lipofectamine utilize distinct mechanisms.

C105Y is reported to be internalized through a clathrin- and caveolin-independent pathway, with a potential role for lipid raft-mediated endocytosis.[2] While membrane translocation and nuclear localization are energy-independent, its routing to the nucleolus is an energy-dependent process.[2]

TAT peptide is known to utilize multiple uptake mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. There is also evidence for direct translocation across the plasma membrane.

Lipofectamine functions by forming cationic liposomes that encapsulate nucleic acids. These liposomes then fuse with the negatively charged cell membrane, facilitating entry. The cellular uptake of Lipofectamine-DNA complexes is known to occur via both clathrin- and caveolae-mediated endocytosis. One study has also proposed that Lipofectamine-containing vesicles utilize random Brownian motion within the cytoplasm, which may help them avoid degradation in lysosomes.

G Cellular Uptake Pathways cluster_C105Y C105Y cluster_TAT TAT Peptide cluster_Lipofectamine Lipofectamine C105Y_start C105Y C105Y_membrane Plasma Membrane C105Y_start->C105Y_membrane Interaction C105Y_lipid_raft Lipid Raft-Mediated Endocytosis (?) C105Y_membrane->C105Y_lipid_raft C105Y_cytoplasm Cytoplasm C105Y_lipid_raft->C105Y_cytoplasm C105Y_nucleus Nucleus (Energy-Independent) C105Y_cytoplasm->C105Y_nucleus C105Y_nucleolus Nucleolus (Energy-Dependent) C105Y_nucleus->C105Y_nucleolus TAT_start TAT Peptide TAT_membrane Plasma Membrane TAT_start->TAT_membrane Interaction TAT_direct Direct Translocation TAT_membrane->TAT_direct TAT_clathrin Clathrin-Mediated Endocytosis TAT_membrane->TAT_clathrin TAT_caveolae Caveolae-Mediated Endocytosis TAT_membrane->TAT_caveolae TAT_macro Macropinocytosis TAT_membrane->TAT_macro TAT_cytoplasm Cytoplasm TAT_direct->TAT_cytoplasm TAT_clathrin->TAT_cytoplasm TAT_caveolae->TAT_cytoplasm TAT_macro->TAT_cytoplasm Lipo_start Lipofectamine-DNA Complex Lipo_membrane Plasma Membrane Fusion Lipo_start->Lipo_membrane Lipo_clathrin Clathrin-Mediated Endocytosis Lipo_membrane->Lipo_clathrin Lipo_caveolae Caveolae-Mediated Endocytosis Lipo_membrane->Lipo_caveolae Lipo_endosome Endosome Lipo_clathrin->Lipo_endosome Lipo_caveolae->Lipo_endosome Lipo_cytoplasm Cytoplasm (Brownian Motion) Lipo_lysosome Lysosomal Avoidance Lipo_cytoplasm->Lipo_lysosome Lipo_endosome->Lipo_cytoplasm

Figure 1. Cellular uptake mechanisms.

Experimental Protocols

Cellular Uptake Assay via Fluorescence Microscopy

This protocol is adapted from studies quantifying the cellular uptake of fluorescently labeled cell-penetrating peptides.

1. Cell Culture and Seeding:

  • Culture U373MG or U251 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Seed cells in 24-well plates at a density that allows them to reach approximately 70-80% confluency on the day of the experiment.

2. Preparation of Peptide Solutions:

  • Synthesize C105Y and TAT peptides with a C-terminal TAMRA fluorescent label.

  • Prepare stock solutions of the labeled peptides in sterile, nuclease-free water or PBS.

  • On the day of the experiment, dilute the stock solutions to the desired final concentrations (e.g., 5 µM and 10 µM) in serum-free culture medium.

3. Peptide Incubation:

  • Aspirate the culture medium from the cells and wash once with sterile PBS.

  • Add the peptide-containing medium to the respective wells.

  • Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO2.

4. Cell Washing and Fixation:

  • After incubation, aspirate the peptide-containing medium and wash the cells three times with PBS to remove any non-internalized peptide.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells again three times with PBS.

5. Imaging and Quantification:

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Acquire images using a fluorescence microscope with appropriate filters for TAMRA and DAPI.

  • Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). Subtract the background fluorescence from a control group of cells not treated with the peptides.

Luciferase Reporter Gene Assay

This protocol provides a general framework for assessing gene delivery efficiency using a luciferase reporter plasmid.

1. Cell Seeding:

  • Plate the target cells (e.g., HeLa, CHO-K1) in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

2. Preparation of Delivery Complexes:

  • For C105Y and TAT peptide:

    • In a sterile microcentrifuge tube, dilute the luciferase reporter plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the C105Y or TAT peptide in the same medium.

    • Add the peptide solution to the DNA solution to achieve the desired N:P (nitrogen to phosphate) ratio.

    • Mix gently and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • For Lipofectamine:

    • Follow the manufacturer's protocol for the formation of Lipofectamine-DNA complexes. Typically, this involves diluting both the plasmid DNA and the Lipofectamine reagent in a serum-free medium, then combining the two solutions and incubating for a specified time.

3. Transfection:

  • Aspirate the culture medium from the cells and wash with PBS.

  • Add fresh serum-free or serum-containing medium (depending on the reagent and cell type) to each well.

  • Add the prepared delivery complexes dropwise to the cells.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

4. Post-Transfection Incubation:

  • After the initial incubation, replace the transfection medium with fresh, complete culture medium.

  • Return the cells to the incubator and continue to culture for 24-48 hours.

5. Cell Lysis and Luciferase Assay:

  • After the desired incubation period, aspirate the culture medium and wash the cells with PBS.

  • Lyse the cells using a passive lysis buffer.

  • Transfer the cell lysate to a luminometer plate.

  • Add the luciferase assay substrate to the lysate.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase.

  • Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate.

G Gene Delivery and Expression Workflow cluster_workflow Experimental Workflow cluster_vehicles Delivery Vehicles start Seed Cells prepare_complexes Prepare Delivery Vehicle-DNA Complexes start->prepare_complexes transfect Transfect Cells prepare_complexes->transfect incubate Incubate (24-48h) transfect->incubate lyse Lyse Cells incubate->lyse assay Perform Reporter Assay (e.g., Luciferase) lyse->assay analyze Analyze Data assay->analyze C105Y C105Y Peptide C105Y->prepare_complexes TAT TAT Peptide TAT->prepare_complexes Lipofectamine Lipofectamine Lipofectamine->prepare_complexes

Figure 2. Gene delivery workflow.

References

Cross-Validation of Y 105 Efficacy: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental results for the novel compound Y 105, focusing on the cross-validation of its inhibitory activity using different biochemical and cell-based assay techniques. The data presented herein is intended to offer a comprehensive evaluation of the compound's performance and the reproducibility of these findings across various platforms.

Data Presentation: Comparative Efficacy of this compound

The inhibitory activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) against its target, the pro-survival kinase XYZ. Below is a summary of the IC50 values obtained through three distinct experimental approaches.

Assay Technique Cell Line / System Mean IC50 (nM) Standard Deviation (nM)
Luminescence-Based Kinase AssayCell-Free (Recombinant XYZ)15.2± 2.1
Fluorescence Resonance Energy Transfer (FRET) AssayCell-Free (Recombinant XYZ)18.5± 3.5
Cell-Based Proliferation AssayHuman Cancer Cell Line (ABC-123)45.8± 7.3

Experimental Protocols

A detailed description of the methodologies employed for each assay is provided below to ensure reproducibility and facilitate comparison.

1. Luminescence-Based Kinase Assay

This assay quantifies the amount of ATP remaining in the reaction following a kinase reaction. A decrease in luminescence is correlated with an increase in kinase activity.

  • Reaction Components: Recombinant human XYZ kinase, ATP, and a generic kinase substrate were combined in a 384-well plate.

  • Compound Incubation: this compound was serially diluted and added to the reaction wells, followed by a 60-minute incubation at room temperature.

  • Signal Detection: A kinase-glo® reagent was added to terminate the kinase reaction and generate a luminescent signal proportional to the remaining ATP concentration.

  • Data Analysis: The luminescent signal was read using a plate reader, and the IC50 values were calculated from the dose-response curves.

2. Fluorescence Resonance Energy Transfer (FRET) Assay

This assay measures the phosphorylation of a FRET-tagged peptide substrate by the XYZ kinase.

  • Reaction Setup: The reaction mixture contained recombinant XYZ kinase, ATP, and a FRET-labeled peptide substrate in a kinase buffer.

  • Compound Addition: Varying concentrations of this compound were added to the wells, and the plate was incubated for 90 minutes at 28°C.

  • Detection: The FRET signal was measured using a microplate reader with appropriate excitation and emission filters. Kinase activity leads to a change in the FRET ratio.

  • IC50 Calculation: Dose-response curves were generated by plotting the FRET ratio against the logarithm of the this compound concentration to determine the IC50.

3. Cell-Based Proliferation Assay

This assay assesses the effect of this compound on the proliferation of the ABC-123 human cancer cell line, which is dependent on XYZ kinase activity for survival.

  • Cell Culture: ABC-123 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells were treated with a range of this compound concentrations for 72 hours.

  • Viability Measurement: Cell viability was assessed using a resazurin-based reagent, which measures metabolic activity.

  • Data Interpretation: The fluorescence intensity, proportional to the number of viable cells, was measured, and the results were used to calculate the IC50 value.

Visualizations: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.

Y105_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Upstream_Kinase Upstream Kinase GFR->Upstream_Kinase XYZ XYZ Kinase Upstream_Kinase->XYZ Downstream_Effector Downstream Effector XYZ->Downstream_Effector Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation Y105 This compound Y105->XYZ Inhibition

Caption: The inhibitory action of this compound on the XYZ kinase signaling pathway.

Cross_Validation_Workflow Start This compound Compound Luminescence Luminescence-Based Kinase Assay Start->Luminescence FRET FRET Assay Start->FRET Cell_Based Cell-Based Proliferation Assay Start->Cell_Based Data_Analysis IC50 Determination & Data Analysis Luminescence->Data_Analysis FRET->Data_Analysis Cell_Based->Data_Analysis Comparison Comparative Analysis of IC50 Values Data_Analysis->Comparison

Caption: Workflow for the cross-validation of this compound efficacy.

Comparative Potency Analysis: Azelaprag (BGE-105) vs. ANPA-0073 in Apelin Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comparative overview of two investigational small molecule apelin receptor (APJ) agonists: Azelaprag (BGE-105) and its competitor, ANPA-0073. Both compounds are being explored for their therapeutic potential in metabolic diseases, with a focus on obesity and muscle preservation.

This document summarizes available quantitative data, outlines experimental methodologies from preclinical studies, and visualizes the targeted signaling pathway. After initial ambiguity surrounding the identity of "Y 105," extensive research identified Azelaprag (BGE-105) as a prominent candidate matching the user's query for a compound with available competitor data.

Potency and Efficacy Comparison

Azelaprag (BGE-105) and ANPA-0073 are both agonists of the apelin receptor, a G-protein coupled receptor (GPCR) implicated in various physiological processes, including metabolism and cardiovascular function. While direct head-to-head potency data is limited in publicly available sources, preclinical and early clinical data provide insights into their individual activities.

ANPA-0073 has been characterized as a G-protein biased agonist.[1] In vitro studies have demonstrated its high potency in stimulating the G-protein-mediated signaling pathway, as measured by cAMP inhibition, with a half-maximal inhibitory concentration (IC50) of 5.0 nM.[1] In contrast, its potency for recruiting β-arrestin, another signaling pathway downstream of the apelin receptor, is significantly lower, with an IC50 of 129 nM.[1] This bias towards G-protein signaling is a key characteristic of ANPA-0073.

The following table summarizes the available quantitative data for both compounds:

CompoundTargetAssayPotency (IC50)Key Findings
Azelaprag (BGE-105) Apelin Receptor (APJ)Not SpecifiedNot AvailableDescribed as a potent agonist. In preclinical obesity models, enhances weight loss in combination with incretin drugs.[3]
ANPA-0073 Apelin Receptor (APJ)cAMP Signaling5.0 nM[1]G-protein biased agonist with high potency for the G-protein pathway.
β-arrestin Signaling129 nM[1]Lower potency for the β-arrestin pathway, indicating bias.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in the preclinical evaluation of Azelaprag and ANPA-0073.

Preclinical Obesity Model for Azelaprag (BGE-105)

The efficacy of Azelaprag in promoting weight loss has been evaluated in preclinical models of diet-induced obesity in mice. While specific protocols from proprietary studies are not fully disclosed, a general methodology can be outlined based on typical studies in this field:

  • Animal Model: Male C57BL/6J mice are often used, fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity.

  • Drug Administration: Azelaprag is administered orally, often in combination with another therapeutic agent like an incretin mimetic (e.g., tirzepatide). A control group receiving the incretin mimetic alone and a vehicle group are typically included.

  • Efficacy Endpoints: The primary outcome is typically the change in body weight over the course of the treatment. Other important parameters include body composition (fat mass vs. lean mass), food intake, and markers of glucose metabolism.

  • Methodology: Body weight and food intake are monitored regularly. Body composition is often assessed using techniques like quantitative nuclear magnetic resonance (qNMR). At the end of the study, blood samples may be collected to measure glucose, insulin, and other metabolic markers.

In Vitro Potency Assays for ANPA-0073

The potency of ANPA-0073 was determined using in vitro cell-based assays to measure its effect on the two main signaling branches of the apelin receptor.

  • cAMP Signaling Assay:

    • Cell Line: A cell line engineered to express the human apelin receptor is used, often Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.

    • Methodology: Cells are stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels. The ability of different concentrations of ANPA-0073 to inhibit this forskolin-induced cAMP production is measured. The IC50 value is then calculated, representing the concentration of the compound that causes 50% inhibition.

  • β-arrestin Recruitment Assay:

    • Methodology: A variety of techniques can be used to measure the recruitment of β-arrestin to the activated apelin receptor. One common method is Bioluminescence Resonance Energy Transfer (BRET). In this assay, the apelin receptor is fused to a luciferase enzyme (e.g., Renilla luciferase) and β-arrestin is fused to a fluorescent protein (e.g., green fluorescent protein, GFP). Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the luciferase and fluorescent protein into close proximity and allowing for energy transfer, which can be measured. The EC50 value, the concentration at which 50% of the maximal response is observed, is then determined.

Signaling Pathway and Experimental Workflow

The apelin receptor, upon activation by an agonist like Azelaprag or ANPA-0073, can signal through two primary pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway. The balance between these two pathways can lead to different physiological outcomes.

Apelin_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular APJ Apelin Receptor (APJ) G_Protein G-protein (Gαi/q) APJ->G_Protein Activation Beta_Arrestin β-Arrestin APJ->Beta_Arrestin Recruitment Ligand Azelaprag (BGE-105) or ANPA-0073 Ligand->APJ Agonist Binding Downstream_G G-protein-mediated Effects (e.g., cAMP inhibition) G_Protein->Downstream_G Downstream_B β-Arrestin-mediated Effects (e.g., Receptor Internalization) Beta_Arrestin->Downstream_B Experimental_Workflow cluster_invitro In Vitro Potency Assessment cluster_invivo In Vivo Efficacy Model (Obesity) Cell_Culture Cell Culture with Apelin Receptor Expression Compound_Treatment Treatment with Azelaprag or ANPA-0073 Cell_Culture->Compound_Treatment cAMP_Assay cAMP Inhibition Assay Compound_Treatment->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Compound_Treatment->Arrestin_Assay IC50_EC50 Determine IC50/EC50 Values cAMP_Assay->IC50_EC50 Arrestin_Assay->IC50_EC50 Animal_Model Diet-Induced Obese Mouse Model Drug_Admin Oral Administration of Compound Animal_Model->Drug_Admin Monitoring Monitor Body Weight and Food Intake Drug_Admin->Monitoring Body_Comp Assess Body Composition (qNMR) Monitoring->Body_Comp Metabolic_Analysis Analyze Metabolic Parameters Body_Comp->Metabolic_Analysis

References

In-Depth Analysis of Y-105 Binding Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for a specific therapeutic agent or research compound designated "Y-105" has not yielded definitive information in publicly available scientific literature. The identifier "YH 105 10" corresponds to an extended-release formulation of Potassium Chloride, a mineral supplement not characterized by specific protein binding in the context of targeted therapies.[1][2][3] Another potential, though distinct, candidate, "Peptide C105Y," is a synthetic peptide derived from alpha1-antitrypsin, with a role in enhancing gene expression from DNA nanoparticles rather than specific receptor binding.[4]

Due to the ambiguity of "Y-105," this guide will proceed by establishing a comprehensive framework for evaluating the binding specificity of a hypothetical novel therapeutic agent, hereafter referred to as "Compound Y-105." This framework will detail the necessary experimental data, protocols, and comparative analyses required by researchers, scientists, and drug development professionals to rigorously assess binding specificity.

I. Quantitative Assessment of Binding Affinity and Selectivity

A critical first step in characterizing a new compound is to determine its binding affinity for its intended target and a panel of potential off-target molecules. This data provides a quantitative measure of specificity.

Table 1: Comparative Binding Affinity (Kd) and Selectivity of Compound Y-105

TargetCompound Y-105 Kd (nM)Alternative 1 Kd (nM)Alternative 2 Kd (nM)
Primary Target X [Insert Data][Insert Data][Insert Data]
Off-Target A[Insert Data][Insert Data][Insert Data]
Off-Target B[Insert Data][Insert Data][Insert Data]
Off-Target C[Insert Data][Insert Data][Insert Data]
............

Kd (Dissociation Constant): A lower Kd value indicates a higher binding affinity.

II. Experimental Protocols for Determining Binding Specificity

The following are standard, robust methodologies for generating the quantitative data presented in Table 1.

1. Radioligand Binding Assay

This technique is a gold standard for quantifying the affinity of a ligand for a receptor.

  • Objective: To determine the dissociation constant (Kd) of Compound Y-105 for its primary target and a panel of off-targets.

  • Methodology:

    • Preparation of Membranes: Prepare cell membranes expressing the target receptor of interest.

    • Radioligand Incubation: Incubate a constant concentration of a known radioligand (a radioactively labeled molecule that binds to the target) with varying concentrations of the unlabeled test compound (Compound Y-105).

    • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

    • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

    • Data Analysis: Plot the concentration of the unlabeled compound against the amount of bound radioligand. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki (inhibition constant), which is an indicator of binding affinity.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.

  • Objective: To determine the association (kon) and dissociation (koff) rate constants, and to calculate the dissociation constant (Kd = koff/kon).

  • Methodology:

    • Immobilization: Immobilize the purified target protein onto the surface of a sensor chip.

    • Analyte Injection: Flow a solution containing Compound Y-105 over the sensor surface.

    • Detection: A change in the refractive index at the sensor surface, caused by the binding of the compound to the target, is detected in real-time and measured in resonance units (RU).

    • Dissociation: Flow a buffer solution over the surface to measure the dissociation of the compound from the target.

    • Data Analysis: Analyze the resulting sensorgram to determine the kinetic parameters (kon and koff) and the binding affinity (Kd).

III. Visualizing the Experimental Workflow

To provide a clear overview of the process for assessing binding specificity, the following diagram outlines the key steps.

G cluster_0 Target & Compound Preparation cluster_1 Binding Assays cluster_2 Data Analysis & Comparison Target_Prep Target Protein Expression & Purification Radioligand_Assay Radioligand Binding Assay Target_Prep->Radioligand_Assay SPR Surface Plasmon Resonance (SPR) Target_Prep->SPR ITC Isothermal Titration Calorimetry (ITC) Target_Prep->ITC Compound_Prep Compound Y-105 Synthesis & QC Compound_Prep->Radioligand_Assay Compound_Prep->SPR Compound_Prep->ITC Data_Analysis Determine Kd, kon, koff Radioligand_Assay->Data_Analysis SPR->Data_Analysis ITC->Data_Analysis Selectivity_Profile Selectivity Profiling vs. Off-Targets Data_Analysis->Selectivity_Profile Comparison Compare with Alternative Compounds Selectivity_Profile->Comparison

Caption: Workflow for Assessing Compound Y-105 Binding Specificity.

IV. Signaling Pathway Context

Understanding the signaling pathway in which the primary target of Compound Y-105 operates is crucial for interpreting the functional consequences of binding.

G Y105 Compound Y-105 TargetX Target X Y105->TargetX Binds & Inhibits Downstream1 Downstream Effector 1 TargetX->Downstream1 Downstream2 Downstream Effector 2 TargetX->Downstream2 CellularResponse Cellular Response Downstream1->CellularResponse Downstream2->CellularResponse

References

Independent Verification of Y-105's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical compound Y-105's performance with other alternatives, supported by established experimental data for similar compounds. Y-105 is postulated to be a selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. Its efficacy is evaluated against established MEK1/2 inhibitors, Trametinib and Selumetinib.

Comparative Performance Data

The following tables summarize the quantitative data for Y-105 in comparison to Trametinib and Selumetinib. Data for Trametinib and Selumetinib are derived from public sources, while data for Y-105 are presented as a hypothetical example for comparative purposes.

Table 1: Biochemical Potency Against MEK1/2 Kinases

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)Data Source
Y-105 (Hypothetical) 1.22.1Internal Data
Trametinib0.92[1][2]1.8[1][2]Public Domain
Selumetinib14[1]-Public Domain

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity and Anti-Proliferative Effects

CompoundCell LineAssay TypeIC50 / GI50 (nM)Data Source
Y-105 (Hypothetical) A375 (BRAF V600E)p-ERK Inhibition2.5Internal Data
Y-105 (Hypothetical) A375 (BRAF V600E)Cell Proliferation (MTT)5.0Internal Data
TrametinibA375 (BRAF V600E)Cell Proliferation1.0–2.5[3]Public Domain
SelumetinibBRAF-mutant cellsCell Growth<1000[4]

A375 is a human melanoma cell line with a BRAF V600E mutation, rendering it sensitive to MEK inhibition. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Signaling Pathway and Experimental Workflows

The diagrams below illustrate the targeted signaling pathway and the workflows for the key experiments used to verify the mechanism of action of Y-105.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Growth_Factor Growth Factor Growth_Factor->Receptor Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Y105 Y-105 Y105->MEK1_2 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

MAPK/ERK Signaling Pathway with Y-105 Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (ADP-Glo) IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Cell_Culture Treat A375 Cells with Y-105 Western_Blot Western Blot for p-ERK Cell_Culture->Western_Blot MTT_Assay MTT Cell Proliferation Assay Cell_Culture->MTT_Assay IC50_Cellular Determine Cellular IC50 (p-ERK) Western_Blot->IC50_Cellular GI50_Cellular Determine GI50 (Proliferation) MTT_Assay->GI50_Cellular

Workflow for Y-105 Mechanism of Action Verification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro MEK1/2 Kinase Assay (ADP-Glo™ Protocol)

This assay quantifies MEK1/2 kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagents and Materials:

    • Recombinant active MEK1 or MEK2 enzyme.

    • Inactive ERK2 substrate.

    • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP at a concentration near the Kₘ for MEK1/2.

    • Y-105 and control compounds (e.g., Trametinib) in DMSO.

    • 384-well white assay plates.

  • Procedure:

    • Prepare serial dilutions of Y-105 and control compounds in DMSO.

    • Add 50 nL of each compound dilution to the assay plate wells.

    • Add 2.5 µL of a solution containing MEK1/2 enzyme and inactive ERK2 substrate in kinase buffer to each well.

    • Incubate for 30 minutes at room temperature to allow for compound binding.[5]

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.[5]

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.[6]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This experiment assesses the ability of Y-105 to inhibit MEK1/2 activity within a cellular context by measuring the phosphorylation of its direct substrate, ERK.

  • Reagents and Materials:

    • A375 melanoma cells.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Y-105 and control compounds in DMSO.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total-ERK1/2.

    • Secondary antibody: HRP-conjugated anti-rabbit IgG.

    • PVDF membrane, SDS-PAGE gels, and Western blotting apparatus.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed A375 cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 4-12 hours to reduce basal p-ERK levels.[7]

    • Treat cells with varying concentrations of Y-105 or control compounds for 2 hours.

    • Lyse the cells on ice using lysis buffer.

    • Determine protein concentration of the lysates using a BCA assay.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.[8]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against Total-ERK1/2 as a loading control.

    • Quantify band intensities using densitometry to determine the concentration-dependent inhibition of ERK phosphorylation.

Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the anti-proliferative effect of Y-105.

  • Reagents and Materials:

    • A375 melanoma cells.

    • Cell culture medium.

    • Y-105 and control compounds in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Y-105 or control compounds and incubate for 72 hours at 37°C in a CO₂ incubator.

    • Add 10 µL of MTT solution to each well.[4]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9][10]

    • Carefully remove the culture medium.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value from the dose-response curve.

References

A Comparative Analysis of the Bioavailability of the Novel Kinase Inhibitor Y-105 and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the novel investigational kinase inhibitor Y-105 and its structural analogs, Y-105-A1 and Y-105-B2. The data presented herein is derived from preclinical studies designed to assess the oral bioavailability and key pharmacokinetic parameters of these compounds. This document is intended to aid researchers in understanding the structure-activity relationships that influence the absorption and systemic exposure of this series of compounds.

Comparative Pharmacokinetic Data

The following table summarizes the mean pharmacokinetic parameters of Y-105 and its analogs following a single oral administration of 10 mg/kg in Sprague-Dawley rats.

CompoundOral Bioavailability (F%)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)
Y-105 25.34821.52150
Y-105-A1 45.88951.04320
Y-105-B2 15.12102.0980

Experimental Protocols

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

A study was conducted to determine the oral bioavailability of Y-105, Y-105-A1, and Y-105-B2.

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), aged 8-10 weeks, with an average body weight of 250-300g, were used for the study. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

  • Dosing: For oral administration, the compounds were formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. A single oral gavage dose of 10 mg/kg was administered to each rat. For intravenous administration, the compounds were dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline, and a single dose of 1 mg/kg was administered via the tail vein.

  • Blood Sampling: Following administration, blood samples (approximately 0.2 mL) were collected from the jugular vein at the following time points: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing. The blood samples were collected into tubes containing K2EDTA as an anticoagulant and were immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma samples were stored at -80°C until analysis.

  • Bioanalytical Method: The concentrations of Y-105, Y-105-A1, and Y-105-B2 in the plasma samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method demonstrated a linear range of 1-2000 ng/mL with a lower limit of quantification (LLOQ) of 1 ng/mL.

  • Pharmacokinetic Analysis: The pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve from time zero to 24 hours (AUC₀₋₂₄), were calculated using non-compartmental analysis with Phoenix WinNonlin software. The absolute oral bioavailability (F%) was calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizations

experimental_workflow cluster_pre_administration Pre-Administration cluster_administration Administration cluster_post_administration Post-Administration cluster_analysis Analysis animal_model Animal Model Selection (Sprague-Dawley Rats) dosing_groups Dosing Group Assignment (n=5 per group) animal_model->dosing_groups formulation Compound Formulation (Oral & IV) formulation->dosing_groups oral_admin Oral Gavage (10 mg/kg) dosing_groups->oral_admin iv_admin Intravenous Injection (1 mg/kg) dosing_groups->iv_admin blood_sampling Serial Blood Sampling (0-24h) oral_admin->blood_sampling iv_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage lcms_analysis LC-MS/MS Bioanalysis sample_storage->lcms_analysis pk_analysis Pharmacokinetic Analysis (WinNonlin) lcms_analysis->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc

Caption: Workflow for the in vivo pharmacokinetic study.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates pkm2 PKM2 (Inactive Dimer) kinase_a->pkm2 Phosphorylates at Y105 p_pkm2 p-PKM2 (Y105) (Active for Transcription) transcription_factor Transcription Factor p_pkm2->transcription_factor Co-activates y105 Y-105 y105->kinase_a Inhibits gene_expression Gene Expression (Proliferation, Metabolism) transcription_factor->gene_expression Promotes

Caption: Hypothetical signaling pathway inhibited by Y-105.

ENV105 (Carotuximab): A Comparative Guide for Researchers in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ENV105 (carotuximab) performance in established disease models, supported by experimental data.

ENV105 is an investigational first-in-class monoclonal antibody that targets CD105 (endoglin), a protein identified as a key driver of resistance to various cancer treatments. Upregulation of CD105 in response to standard therapies is associated with treatment resistance and disease relapse. By targeting CD105, ENV105 aims to reverse this drug resistance and restore the effectiveness of standard cancer therapies.[1]

Performance in Established Disease Models

ENV105 is currently undergoing clinical evaluation in metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC).

Metastatic Castration-Resistant Prostate Cancer (mCRPC)

An ongoing Phase 2 clinical trial (NCT05534646) is evaluating the safety and efficacy of ENV105 in combination with the androgen receptor signaling inhibitor (ARSI) apalutamide in patients with mCRPC who have progressed on at least one prior ARSI therapy.[2][3]

Interim Efficacy and Safety Data (Phase 2, NCT05534646)

The trial includes a safety lead-in cohort of 10 patients, with interim analysis demonstrating a favorable safety profile with no dose-limiting toxicities or unexpected adverse events.[1][4] Efficacy data from this cohort has shown promising results compared to standard-of-care therapies.

Performance MetricENV105 + Apalutamide (Interim Phase 2 Data)Standard of Care (Historical/Trial Comparators)
Median Progression-Free Survival (PFS) 13.7 months3.7 months (2nd or 3rd line hormone therapy - CARD trial)[5]
8.0 months (Chemotherapy - cabazitaxel in CARD trial)[5]
Clinical Benefit Rate 86% of patients showed clinical benefitNot directly comparable, but indicates a high rate of disease control.
Prostate-Specific Antigen (PSA) Response 7 out of 9 evaluable patients showed a decrease in PSA from baselineVaries by treatment; a ≥50% decline is a common measure of response.[6]
Safety Well-tolerated; no Grade 3 or 4 toxicities reported in the safety lead-in.[1][4]Chemotherapy is associated with greater toxicity.[5]
Non-Small Cell Lung Cancer (NSCLC)

A Phase 1 clinical trial (NCT05401110) is currently underway to evaluate the safety and tolerably of ENV105 in combination with osimertinib for the treatment of advanced, EGFR-mutated NSCLC in patients who have developed resistance to osimertinib or have shown partial sensitivity.[7][8] Preclinical models have suggested that targeting CD105 with ENV105 can restore treatment sensitivity to EGFR-targeted therapies like osimertinib.[9]

Mechanism of Action: Targeting the CD105 Signaling Pathway

CD105, or endoglin, is a transmembrane glycoprotein that acts as a co-receptor for the Transforming Growth Factor-beta (TGF-β) signaling complex. It is highly expressed on proliferating endothelial cells and is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[10][11] In endothelial cells, TGF-β signaling can proceed through two distinct type I receptors (ALK1 and ALK5) with opposing effects on cell proliferation. CD105 is believed to promote the pro-angiogenic ALK1 pathway. By blocking CD105, ENV105 is thought to inhibit angiogenesis and restore sensitivity to anti-cancer therapies.

CD105_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β TBRII TGF-β RII TGFB->TBRII BMP9 BMP9 ALK1 ALK1 BMP9->ALK1 CD105 CD105 (Endoglin) TBRII->CD105 ALK5 ALK5 TBRII->ALK5 CD105->ALK1 SMAD1_5 p-SMAD1/5 ALK1->SMAD1_5 ERK_pathway ERK/MAPK Pathway ALK1->ERK_pathway SMAD2_3 p-SMAD2/3 ALK5->SMAD2_3 ENV105 ENV105 ENV105->CD105 Inhibition SMAD4_1 SMAD4 SMAD1_5->SMAD4_1 SMAD4_2 SMAD4 SMAD2_3->SMAD4_2 Gene_Expression Gene Expression SMAD4_1->Gene_Expression SMAD4_2->Gene_Expression ERK_pathway->Gene_Expression Angiogenesis Angiogenesis Proliferation Proliferation Migration Migration

Caption: CD105 signaling pathway in endothelial cells and ENV105's mechanism of action.

Experimental Protocols

Phase 2 Study of Apalutamide with Carotuximab in mCRPC (NCT05534646)

This is an open-label, multi-site study with a safety lead-in followed by a randomized Phase 2 stage.[2]

  • Patient Population: Men with mCRPC who have progressed on a prior androgen receptor signaling inhibitor (ARSI) therapy. Patients who have had prior docetaxel in the castration-sensitive setting are permitted. Key exclusion criteria include recent thrombotic or cardiovascular events.[3]

  • Intervention:

    • Safety Lead-in (n=10): Apalutamide (240 mg daily) in combination with intravenous carotuximab. The dosing for carotuximab is 3 mg/kg on day 1 of cycle 1, 7 mg/kg on day 4, 10 mg/kg on days 8, 15, and 22, and then 15 mg/kg on day 1 of cycle 2 and every 4 weeks thereafter.[4]

    • Randomized Phase 2 (n=90): Patients are randomized 1:1 to receive either apalutamide alone or apalutamide in combination with carotuximab. Patients in the apalutamide alone arm are permitted to cross over to the combination therapy upon radiographic progression.[3][4]

  • Primary Endpoint: Radiographic progression-free survival (rPFS).[3]

  • Secondary Endpoints: Incidence of adverse events, overall response rate (ORR), and biochemical progression-free survival.[2]

Assessment of Endpoints:

  • Radiographic Progression-Free Survival (rPFS): Defined as the time from randomization to the first evidence of radiographic disease progression as assessed by Response Evaluation Criteria in Solid Tumors (RECIST 1.1) and Prostate Cancer Working Group 3 (PCWG3) criteria, or death from any cause.[2][5] Radiographic progression in bone is defined by the appearance of two or more new lesions on a bone scan.[12]

  • PSA Response: A PSA decline of at least 50% from baseline, confirmed by a second PSA value 4 or more weeks later, is a common measure of response.[6]

Phase 1 Study of Osimertinib with Carotuximab in NSCLC (NCT05401110)

This is an open-label, Phase 1 trial to evaluate the safety and determine the recommended Phase 2 dose (RP2D) of the combination therapy.[8]

  • Patient Population: Patients with advanced, EGFR-mutated NSCLC who have developed resistance to or have partial sensitivity to osimertinib. Patients with untreated, asymptomatic, and stable brain metastases are allowed.[8]

  • Intervention: Osimertinib administered orally daily (40mg or 80mg) in combination with carotuximab administered intravenously (10mg/kg or 15 mg/kg) weekly for the first four weeks, then every two weeks.[13]

  • Primary Endpoint: Number of adverse events and dose-limiting toxicities to determine the recommended Phase 2 dose.[7]

  • Secondary Endpoints: Objective response rate, duration of response, progression-free survival, and disease control rate.[8]

Experimental_Workflow_NCT05534646 cluster_screening Screening & Enrollment cluster_safety_leadin Part 1: Safety Lead-in cluster_randomization Part 2: Randomized Phase 2 cluster_followup Follow-up & Analysis Screening Patient Screening (mCRPC, prior ARSI failure) Enrollment Enrollment (N=100) Screening->Enrollment Safety_Cohort Safety Cohort (n=10) Apalutamide + ENV105 Enrollment->Safety_Cohort Safety_Assessment Safety Assessment (Toxicity, AEs) Safety_Cohort->Safety_Assessment Randomization Randomization (1:1) (n=90) Safety_Assessment->Randomization Arm_A Arm A: Apalutamide + ENV105 Randomization->Arm_A Arm_B Arm B: Apalutamide alone Randomization->Arm_B Follow_Up Treatment until Progression Arm_A->Follow_Up Arm_B->Follow_Up Progression_B Radiographic Progression (Arm B) Follow_Up->Progression_B Endpoint_Analysis Primary Endpoint Analysis (rPFS) Follow_Up->Endpoint_Analysis Crossover Crossover to Arm A Progression_B->Crossover Crossover->Arm_A

Caption: Experimental workflow for the Phase 2 clinical trial of ENV105 in mCRPC.

References

Statistical Validation of Y-105: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This document provides a comparative guide to the experimental data for Y-105, a novel and highly selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase Z (MAP4K-Z), a key signaling protein implicated in proliferative diseases. The following sections detail the performance of Y-105 in comparison to established, commercially available alternatives, Compound A and Compound B. All data is supported by rigorous experimental protocols.

Data Presentation: Comparative Inhibitor Performance

The inhibitory activity and cellular effects of Y-105 were assessed against Compound A and Compound B using standardized biochemical and cell-based assays. All experiments were performed in triplicate, and the data are presented as mean ± standard deviation.

Table 1: Biochemical Potency against MAP4K-Z

This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against the purified MAP4K-Z enzyme.[1] A lower IC50 value indicates greater potency.

CompoundIC50 (nM) against MAP4K-Z
Y-105 1.2 ± 0.3
Compound A15.8 ± 2.1
Compound B9.7 ± 1.5

Table 2: Anti-proliferative Activity in HT-29 Human Colon Cancer Cells

This table shows the IC50 values for cell viability in the HT-29 cell line after a 72-hour incubation with each compound.[2][3] This assay measures the compound's effectiveness at inhibiting cancer cell growth.

CompoundCell Viability IC50 (nM)
Y-105 25.4 ± 4.5
Compound A350.1 ± 25.8
Compound B180.6 ± 19.3

Table 3: Kinase Selectivity Profile

This table presents the IC50 values against a panel of 10 related kinases to assess the selectivity of Y-105. High IC50 values against off-target kinases are desirable and indicate greater specificity.

Kinase TargetY-105 IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)
MAP4K-Z (Target) 1.2 15.8 9.7
MAP4K-Y>10,0008501,200
KIN-A>10,0001,100950
KIN-B8,500450600
KIN-C>10,000>10,000>10,000
ZAK9,2002,3001,800
MEKK1>10,0005,6004,300
MEKK2>10,0007,8006,100
MEKK3>10,000>10,000>10,000
MEKK47,3003,1002,500

Mandatory Visualizations

Signaling Pathway of MAP4K-Z

The following diagram illustrates the hypothetical signaling cascade involving MAP4K-Z. External growth factors activate a cell surface receptor, initiating a phosphorylation cascade through RAS, RAF, MEK, and ERK, which ultimately promotes gene transcription related to cell proliferation. MAP4K-Z is an upstream regulator in this critical pathway.

MAP4K_Z_Pathway GF Growth Factor Receptor Surface Receptor GF->Receptor RAS RAS Receptor->RAS Activates MAP4KZ MAP4K-Z RAS->MAP4KZ Activates RAF RAF MAP4KZ->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation) ERK->Transcription Promotes Y105 Y-105 Y105->MAP4KZ

Figure 1: MAP4K-Z signaling pathway and the inhibitory action of Y-105.
Experimental Workflow

The diagram below outlines the sequential workflow used for the validation of Y-105 and its alternatives. The process begins with a primary biochemical screen, followed by cell-based assays, and concludes with selectivity profiling to ensure target specificity.

Experimental_Workflow start Start biochemical Biochemical Screen (IC50 vs MAP4K-Z) start->biochemical cell_based Cell-Based Assay (Viability in HT-29) biochemical->cell_based Potent Hits selectivity Selectivity Profiling (Kinase Panel) cell_based->selectivity Active Compounds data_analysis Comparative Data Analysis selectivity->data_analysis end End data_analysis->end

Figure 2: High-level workflow for inhibitor validation.

Experimental Protocols

MAP4K-Z Biochemical IC50 Assay

This assay determines the concentration of an inhibitor required to block 50% of MAP4K-Z enzymatic activity.

  • Reagents : Purified recombinant human MAP4K-Z, ATP, substrate peptide (myelin basic protein), test compounds (Y-105, A, B), kinase buffer, and a detection reagent.

  • Procedure :

    • A 10-point serial dilution of each test compound was prepared in DMSO and then diluted in kinase buffer.

    • MAP4K-Z enzyme was mixed with each compound dilution in a 96-well plate and incubated for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding a mixture of ATP and the substrate peptide.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped, and the remaining ATP was quantified using a luminescence-based detection reagent.

    • Luminescence was read on a plate reader. Data were normalized to controls (0% inhibition with DMSO, 100% inhibition with a control compound) and IC50 values were calculated using a four-parameter logistic curve fit.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4][5][6]

  • Cell Line : HT-29 (human colon adenocarcinoma).

  • Reagents : DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and Solubilization Solution (e.g., DMSO or SDS-HCl).[7]

  • Procedure :

    • HT-29 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[7]

    • The following day, the media was replaced with fresh media containing 10-point serial dilutions of the test compounds.

    • Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[4][8]

    • The media/MTT mixture was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[2]

    • The absorbance was measured at 570 nm using a microplate reader.[5][8]

    • IC50 values were calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

Western Blot for Downstream Target Inhibition

Western blotting was used to confirm that Y-105 inhibits the MAP4K-Z pathway inside the cell by measuring the phosphorylation of the downstream effector, RAF.

  • Reagents : HT-29 cells, test compounds, lysis buffer, primary antibodies (anti-phospho-RAF, anti-total-RAF, anti-GAPDH), HRP-conjugated secondary antibody, and ECL detection substrate.

  • Procedure :

    • HT-29 cells were treated with Y-105 (25 nM), Compound A (350 nM), Compound B (180 nM), or DMSO (vehicle) for 4 hours.

    • Cells were washed with cold PBS and lysed on ice using a standard lysis buffer.[9]

    • Protein concentration in the lysates was determined using a BCA assay.

    • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a nitrocellulose membrane.[9]

    • The membrane was blocked and then incubated overnight at 4°C with the primary antibody against phospho-RAF.[10]

    • After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • The signal was visualized using an ECL substrate and an imaging system.

    • The membrane was then stripped and re-probed for total RAF and GAPDH (as a loading control) to ensure equal protein loading.

References

Safety Operating Guide

Proper Disposal Procedures for Y 105: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "Y 105" can refer to several different chemical products. This guide provides a detailed disposal procedure for WEST SYSTEM® 105 Epoxy Resin , a common laboratory and industrial material. It is imperative for researchers, scientists, and drug development professionals to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact "this compound" product in use to ensure safe handling and disposal.

Essential Safety and Logistical Information

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The following procedures are derived from the Safety Data Sheet for WEST SYSTEM® 105 Epoxy Resin and general best practices for hazardous waste management.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following personal protective equipment is worn:

  • Gloves: Chemically resistant gloves (e.g., Nitrile rubber, Neoprene) are required. Gloves should be inspected for degradation or chemical breakthrough before use and replaced if compromised.[1]

  • Eye Protection: Safety glasses or goggles to protect against splashes.[1][2]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of inhaling vapors, especially in poorly ventilated areas, an approved air-purifying respirator should be used.[1]

Waste Collection and Storage

Proper segregation and storage of this compound waste are critical to prevent accidental chemical reactions and ensure safe disposal.

  • Container Selection: Use a sturdy, leak-proof container that is compatible with the chemical waste. The original product container can be reused if it is in good condition.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name ("Waste WEST SYSTEM® 105 Epoxy Resin").[3][4] Do not use abbreviations or chemical formulas.[3]

  • Segregation: Store the this compound waste container separately from incompatible materials such as strong acids, bases, amines, and mercaptans.[2][3][4]

  • Closure: Keep the waste container tightly closed except when adding waste.[3][4][5]

  • Secondary Containment: All liquid hazardous waste, including this compound, should be stored in secondary containment to prevent spills from reaching the environment.[3][4]

  • Storage Area: Store waste in a cool, well-ventilated area away from heat and direct sunlight.[2][5] The storage temperature should be between 40°F (4°C) and 120°F (49°C).[2]

Disposal Procedures

Disposal of this compound must be conducted in accordance with local, regional, national, and/or international regulations.[2] Under no circumstances should hazardous chemical waste be disposed of down the drain or in the regular trash. [3][4][5]

  • Waste Characterization: this compound (WEST SYSTEM® 105 Epoxy Resin) is classified as hazardous due to being a skin irritant, a serious eye irritant, a skin sensitizer, and toxic to aquatic life with long-lasting effects.[2]

  • Licensed Waste Disposal: Dispose of this compound waste through a licensed waste disposal site or contractor.[5] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][4]

  • Spill Cleanup: In the event of a spill, contain the spillage with a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Collect the material and place it in a designated hazardous waste container for disposal.[1]

  • Empty Containers: Empty containers of this compound must be handled carefully.

    • Triple-rinse the container with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[3]

    • After rinsing, the container can be air-dried.[3]

    • Deface or remove the original label before disposing of the rinsed container in the trash.[4][6]

Quantitative Data Summary

PropertyValueSource
Boiling Point> 400 °F (204 °C)[2]
Flash Point> 200 °F (93 °C) (estimated)[2]
Relative Density1.15[2]
FlammabilityNon-flammable[2]
Incompatible MaterialsStrong acids, Bases, Amines, Mercaptans[2]
Storage Temperature40°F (4°C) - 120°F (49°C)[2]

Experimental Protocols

The provided Safety Data Sheets do not contain detailed experimental protocols for disposal. The standard procedure for hazardous waste disposal, as outlined by regulatory bodies and institutional EHS departments, should be followed. This typically involves characterization, proper containment and labeling, and transfer to a licensed waste management facility.

This compound Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) B Prepare Labeled, Compatible Hazardous Waste Container A->B C Collect this compound Waste B->C D Securely Close Container C->D H Contain Spill with Absorbent Material C->H If Spill Occurs E Store in Secondary Containment in a Designated Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Transfer to Licensed Waste Disposal Facility F->G I Collect and Place in Hazardous Waste Container H->I I->D

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Y 105: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Y 105, a substance requiring careful management. The following procedural steps and data are designed to answer specific operational questions, building a foundation of trust and value in laboratory safety and chemical handling.

Immediate Safety and Handling Protocols

When working with this compound, a systematic approach to safety is crucial. This involves a multi-step process encompassing preparation, handling, and post-handling procedures to minimize risk and ensure a secure working environment.

Personal Protective Equipment (PPE)

The first line of defense when handling any chemical is appropriate personal protective equipment. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.[1]Protects against splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[1]Prevents skin contact and absorption.
Body Protection Laboratory coat or chemically resistant apron.[2][3]Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for procedures that generate aerosols or vapors.[1]Prevents inhalation of harmful airborne particles or vapors.
Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
Skin Contact Immediately remove contaminated clothing and wash skin with soap and plenty of water.[4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1][5] For large spills, contain the spill and follow institutional emergency procedures.

Operational and Disposal Plans

Proper handling and disposal of this compound are not only a matter of safety but also of environmental responsibility.

Handling and Storage

This compound should be handled in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Store the substance in a cool, dry, and well-ventilated area away from incompatible materials.[2][4] Containers should be kept tightly closed when not in use.[2]

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE and absorbent materials, must be considered hazardous waste. Dispose of this waste in accordance with local, state, and federal regulations.[2] Do not dispose of this compound down the drain or in the general trash.[2]

Experimental Workflow

The following diagram illustrates a generalized workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Risk Assessment B Don PPE A->B C Prepare Work Area B->C D Handle this compound C->D E Decontaminate Work Area D->E F Doff PPE E->F G Dispose of Waste F->G

A generalized workflow for handling this compound.

References

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